3,5-Dimethyl-3H-imidazo[4,5-F]quinoline
Beschreibung
Eigenschaften
CAS-Nummer |
147057-19-0 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.241 |
IUPAC-Name |
3,5-dimethylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H11N3/c1-8-6-10-12(14-7-15(10)2)9-4-3-5-13-11(8)9/h3-7H,1-2H3 |
InChI-Schlüssel |
IRPYPVYJSMKJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N=CN2C |
Synonyme |
3H-Imidazo[4,5-f]quinoline,3,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Isomeric Differentiation of MeIQ and 3,5-Dimethyl Analogues
This guide provides an in-depth technical analysis of the isomeric distinctions between MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) and its 3,5-dimethyl analogue (2-amino-3,5-dimethylimidazo[4,5-f]quinoline). It focuses on structural chemistry, metabolic activation mechanisms, and mutagenic potency, designed for researchers in toxicology and drug metabolism.
Executive Summary
The heterocyclic amine MeIQ is a potent mutagen and rodent carcinogen formed during the thermal processing of protein-rich foods.[1][2] Its biological activity is critically dependent on the positioning of methyl groups within the imidazo[4,5-f]quinoline scaffold. While MeIQ is defined by a 3,4-dimethyl substitution pattern, the 3,5-dimethyl isomer serves as a pivotal structure-activity relationship (SAR) probe. This guide delineates the physicochemical and mechanistic differences between these isomers, highlighting how the shift of a methyl group from C4 to C5 alters steric topology, enzymatic bioactivation by CYP1A2, and subsequent genotoxicity.
Structural Chemistry & Isomerism
Nomenclature and Connectivity
The core scaffold is the imidazo[4,5-f]quinoline ring system. The biological activity is driven by the exocyclic amine at C2 and the methyl group at N3. The isomeric distinction lies in the placement of the second methyl group on the pyridine-fused ring.
-
MeIQ (Standard): 2-amino-3,4-dimethylimidazo[4,5-f]quinoline.[2][3][4][5]
-
Key Feature: The C4-methyl group is sterically adjacent to the N3-methyl group.
-
-
3,5-Dimethyl Analogue: 2-amino-3,5-dimethylimidazo[4,5-f]quinoline.[4][6][7][8][9][10][11][12]
-
Key Feature: The methyl group is shifted to C5, relieving the immediate steric crowding around the imidazole ring fusion but altering the electronic properties of the pyridine ring.
-
Visualization of Isomeric Structures
The following diagram illustrates the connectivity and the critical "steric zone" at the N3-C4 interface.
Caption: Structural comparison highlighting the C4 vs. C5 methyl positioning. The C4 position in MeIQ creates a unique steric environment essential for its high mutagenic potency.
Mechanistic Divergence: Bioactivation & Mutagenicity
The "Methyl Effect" and Steric Buttressing
The exceptional potency of MeIQ (compared to the des-methyl analogue IQ) is attributed to the C4-methyl group .
-
Steric Buttressing: The C4-methyl group sterically interacts with the N3-methyl. This interaction forces the N3-methyl and the imidazole ring into a conformation that may optimize fit within the active site of cytochrome P450 1A2 (CYP1A2) or stabilize the ultimate nitrenium ion.
-
3,5-Dimethyl Analogue: Shifting the methyl to C5 removes this specific buttressing effect. While still mutagenic, the specific enhancement of N-hydroxylation efficiency observed with the 3,4-substitution is modulated.
Metabolic Activation Pathway
Both isomers require bioactivation to exert genotoxicity. The pathway involves N-hydroxylation followed by esterification (O-acetylation or sulfation) to generate an unstable nitrenium ion that binds to DNA (primarily C8-guanine).
Caption: Bioactivation pathway. Both isomers are substrates for CYP1A2, but the rate of N-hydroxylation and stability of the nitrenium ion differ due to methyl positioning.
Comparative Mutagenicity Data
Quantitative studies (Ames test, S. typhimurium TA98/TA100) reveal the impact of methyl positioning.
| Compound | Structure | Mutagenic Potency (Revertants/µg)* | Mechanistic Insight |
| IQ | 2-amino-3-methyl...[2][6][8][11][12] | ~433,000 | Baseline reference (lacks ring-C methyl). |
| MeIQ | 2-amino-3,4-dimethyl...[2][3][4][13] | ~661,000 | C4-Me enhances hydrophobicity and stabilizes nitrenium ion via steric buttressing. |
| 3,5-Dimethyl | 2-amino-3,5-dimethyl... | High (Variable**) | Highly active, but lacks the specific C4-N3 steric enhancement of MeIQ. |
*Values are approximate averages from Salmonella TA98 + S9. Potency varies by S9 source (human vs. rat). **Note: Some literature conflates the 3,5-isomer with MeIQ; however, authoritative SAR studies indicate the 3,4-substitution is the optimal configuration for maximal mutagenicity in this class.
Analytical Differentiation
Differentiation of these isomers is critical in food safety analysis and forensic toxicology.
-
Chromatographic Separation (HPLC): The isomers can be resolved using C18 reverse-phase columns. MeIQ (3,[14]4) typically elutes differently than the 3,5-analogue due to differences in molecular shape and polarity induced by the methyl position.
-
Mass Spectrometry (MS/MS):
-
Both have the same molecular weight (MW 212).
-
Fragmentation: MS/MS fragmentation patterns differ. The loss of the methyl group or ring cleavage fragments will show varying intensities. The "ortho effect" of the C4-methyl in MeIQ (proximity to N3) often produces unique diagnostic ions absent in the 3,5-isomer spectrum.
-
-
UV Spectroscopy: The absorption maxima (
) shift slightly due to the electronic perturbation of the pyridine ring system by the methyl group location (C4 vs C5).
Protocol: In Vitro Mutagenicity Assessment
To empirically verify the isomeric difference, the following protocol is recommended.
-
Chemical Standards: Obtain certified reference material for MeIQ (CAS 77094-11-2) and synthesize/procure the 3,5-dimethyl analogue.
-
Metabolic System: Use human liver microsomes (HLM) or recombinant CYP1A2 (Supersomes™) to control for species-specific activation rates.
-
Assay: Standard Ames test (Strain TA98) with pre-incubation.
-
Dose Range: 0.1 ng to 100 ng per plate.
-
Control: DMSO vehicle.
-
-
Endpoint: Calculate the specific mutagenic activity (revertants/nmol).
-
Interpretation: A higher slope for MeIQ compared to the 3,5-analogue confirms the "C4-methyl enhancement" effect.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Vol.[13][15] 56. World Health Organization. Link
-
Sugimura, T., et al. (1986). "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives, 67, 5-10. Link
-
Grivas, S., et al. (1984). "Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test." Mutation Research/Genetic Toxicology, 137(1), 29-32. Link
-
Turesky, R. J., et al. (2004). "Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli." Chemical Research in Toxicology, 17(8), 1162–1172. Link
-
Shimada, T., et al. (1996). "Activation of Chemically Diverse Procarcinogens by Human Cytochrome P-450 1B1." Cancer Research, 56(13), 2979-2984. Link
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3,5-Dimethyl-3H-imidazo[4,5-F]quinoline molecular weight and formula
This guide provides an in-depth technical analysis of 3,5-Dimethyl-3H-imidazo[4,5-f]quinoline , a heterocyclic aromatic compound structurally related to the well-known imidazoquinoline mutagens (HCAs).[1]
Part 1: Executive Technical Summary
This compound is a tricyclic heteroaromatic compound used primarily as a reference standard in environmental toxicology and food safety research.[1] It serves as a structural analogue to the potent mutagen MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) and IQ (2-amino-3-methylimidazo[4,5-f]quinoline), facilitating structure-activity relationship (SAR) studies regarding the role of the exocyclic amino group in genotoxicity.[1]
Core Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 147057-19-0 |
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| Structural Class | Imidazo[4,5-f]quinoline (Heterocyclic Aromatic Amine Analogue) |
| Physical State | Solid (typically off-white to pale yellow powder) |
Part 2: Structural Analysis & Disambiguation
A critical aspect of working with this compound is distinguishing it from its highly mutagenic "amino" counterparts.[1] The absence of the 2-amino group significantly alters its biological reactivity and mutagenic potency.[1]
Structural Differentiation
-
Target Compound (CAS 147057-19-0): Contains methyl groups at the N3 and C5 positions but lacks the exocyclic amine at C2.[1]
-
MeIQ (Mutagen): 2-Amino -3,4-dimethylimidazo[4,5-f]quinoline.[1][2]
-
IQ (Mutagen): 2-Amino -3-methylimidazo[4,5-f]quinoline.[1][3][4][5][6]
Critical Note: In some literature, the abbreviation "MeIQ" is loosely applied to various methyl-imidazoquinolines.[1] Researchers must verify the presence of the "2-amino" moiety (mass difference of ~15 Da) to confirm if they are working with the mutagen or the des-amino analogue.[1]
Molecular Geometry (DOT Visualization)
The following diagram illustrates the core connectivity of the imidazo[4,5-f]quinoline skeleton. Note the fusion of the imidazole ring (top) to the benzene ring of the quinoline system (bottom).[1]
Caption: Conceptual connectivity of the this compound scaffold, highlighting the methylation sites (N3, C5) and the absence of the C2-amino group characteristic of classic HCAs.
Part 3: Physicochemical Properties & Synthesis[1]
Calculated Properties
The following data is derived from the structural formula C₁₂H₁₁N₃ .
| Property | Value | Derivation Logic |
| Monoisotopic Mass | 197.0953 Da | Based on ¹²C, ¹H, ¹⁴N exact masses.[1] |
| Elemental Composition | C: 73.07% H: 5.62% N: 21.30% | Standard atomic weights.[1] |
| Predicted LogP | ~1.8 - 2.2 | Moderate lipophilicity due to the planar aromatic system.[1] |
| H-Bond Donors | 0 | No -NH or -OH groups (N3 is methylated).[1] |
| H-Bond Acceptors | 2 | The pyridine nitrogen and imidazole N1.[1] |
Synthetic Pathways
The synthesis of this compound typically follows the Gould-Jacobs reaction or modified Skraup synthesis protocols used for the parent "IQ" compounds, omitting the amination step.[1]
-
Step 1: Precursor Formation. Reaction of a suitable substituted aniline (e.g., 2-methyl-6-nitroaniline) with glycerol/sulfuric acid (Skraup) to form the quinoline core.[1]
-
Step 2: Nitration & Reduction. Introduction of an amino group at the 6-position of the quinoline ring, followed by reduction to a diamine.[1]
-
Step 3: Imidazole Ring Closure. Condensation of the quinoline-5,6-diamine with formic acid (or an orthoester) to close the imidazole ring.[1]
-
Step 4: Methylation. Selective methylation at the N3 position using methyl iodide or dimethyl sulfate under controlled basic conditions.[1]
Part 4: Biological Significance & Applications[1]
Toxicological Research (SAR Studies)
This compound is pivotal in defining the pharmacophore of mutagenic heterocyclic amines.[1]
-
Hypothesis Testing: By comparing the mutagenicity of This compound (non-amino) against MeIQ (amino), researchers isolate the contribution of the exocyclic amine to DNA adduct formation.[1]
-
Mechanism: The exocyclic amine in MeIQ is metabolically activated by CYP1A2 to a hydroxylamine, which then forms a nitrenium ion that binds to DNA (guanine residues).[1]
-
Observation: The target compound (lacking the amine) typically shows negligible mutagenicity in Ames tests compared to MeIQ, confirming the necessity of the N-hydroxylation pathway for this class of carcinogens.[1]
Analytical Standard
-
Mass Spectrometry (LC-MS/MS): Used as an internal standard or retention time marker when developing methods to detect HCAs in cooked meats.[1] Its similar elution profile but distinct mass (197 vs 212 for MeIQ) makes it an ideal specific marker.[1]
References
-
BLD Pharm. (n.d.).[1][7][8] Product Analysis: this compound (CAS 147057-19-0).[1][8] Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 164569, 1H-Imidazo[4,5-f]quinoline (Parent Structure). Retrieved from [1]
-
Guengerich, F. P., et al. (2004). Selection of Human Cytochrome P450 1A2 Mutants with Enhanced Catalytic Activity for Heterocyclic Amine N-Hydroxylation. Biochemistry. (Contextual reference for HCA nomenclature and MeIQ structure). Retrieved from [1]
-
Cayman Chemical. (2024).[1] Product Information: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).[1][2][3][4][5][6] (Reference for numbering and structural comparison). Retrieved from [1]
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- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Amino-3-methyl-imidazo(4,5-f)quinoline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. 2-AMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE | 76180-96-6 [chemicalbook.com]
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A Technical Guide to the Computational Modeling of 3,5-Dimethyl Isomer DNA Binding Affinity
Abstract
The sequence-specific binding of small molecules to DNA is a cornerstone of modern pharmacology, particularly in the development of novel anticancer and antiviral agents. The subtle structural differences between molecular isomers can lead to profound variations in binding affinity and biological activity, a challenge that underscores the need for precise and predictive computational models. This technical guide provides an in-depth, methodology-focused exploration of a multi-stage computational workflow designed to dissect and predict the DNA binding affinity of 3,5-dimethyl substituted isomers. We move beyond a simple recitation of steps to explain the causal logic behind each phase of the process—from initial structure preparation and molecular docking to the rigor of molecular dynamics simulations and end-point free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply or better understand the predictive power of molecular modeling in resolving the complexities of isomer-specific DNA interactions.
The Scientific Imperative: DNA as a Drug Target and the Isomer Specificity Challenge
Deoxyribonucleic acid (DNA) presents a rich landscape of potential binding sites for small molecules, including the major and minor grooves, as well as intercalation between base pairs. The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents.[1] The goal of targeting DNA is to modulate its functions, such as replication and transcription, which is a key strategy in fields like oncology.[2][3]
However, the therapeutic efficacy and specificity of a drug candidate are exquisitely sensitive to its three-dimensional structure. Isomers—molecules with the same chemical formula but different atomic arrangements—often exhibit vastly different binding affinities and biological effects. The 3,5-dimethyl isomer represents a classic case where the precise positioning of two methyl groups can dramatically alter the molecule's steric and electronic profile, thereby influencing its fit and interaction energy within a DNA binding pocket. Distinguishing the binding potential of such closely related compounds is a significant challenge for which computational modeling is uniquely suited.
Theoretical Foundations: A Glimpse Under the Hood
Before detailing the workflow, it is crucial to understand the theoretical models that enable these predictions. Our approach is rooted in molecular mechanics (MM), which treats atoms as spheres and bonds as springs, governed by a set of parameters known as a force field.
-
Force Fields: The choice of force field is paramount for accurately simulating nucleic acids. The AMBER family of force fields (e.g., ff14SB, OL15) is renowned for its robust parameterization for proteins and nucleic acids and is considered a gold standard for such simulations.[4] These force fields have been extensively validated for their ability to reproduce the structural and dynamic properties of DNA.[5][6] For the small molecule ligand, a general force field like the General Amber Force Field (GAFF) is typically employed.
-
Solvation Models: Biological interactions occur in an aqueous environment. Our workflow utilizes an explicit solvent model during molecular dynamics, where individual water molecules are simulated. This provides a high-fidelity representation of hydration. For the final binding free energy calculations, we employ a more computationally efficient continuum solvent model, such as the Poisson-Boltzmann (PB) or Generalized Born (GB) models, which represent the solvent as a continuous medium with a given dielectric constant.[7] This hybrid approach balances accuracy with computational feasibility.
The Computational Workflow: A Multi-Stage Strategy for Predicting Binding Affinity
A robust computational analysis of DNA-ligand binding is not a single calculation but a logical progression of methods, each refining the results of the last. The workflow is designed to first efficiently explore possible binding modes and then rigorously calculate the binding free energy for the most plausible configurations.
Caption: A multi-stage workflow for modeling DNA-ligand binding affinity.
Stage 1: Protocol for System Preparation
The principle of garbage in, garbage out is highly applicable here. Meticulous preparation of the initial structures is a non-negotiable prerequisite for a meaningful simulation.
Objective: To obtain high-quality, chemically correct 3D structures for the DNA target and the 3,5-dimethyl isomers, and to assign appropriate force field parameters.
Methodology:
-
DNA Structure Acquisition:
-
Download a suitable DNA structure from the Protein Data Bank (PDB). For this study, a canonical B-DNA duplex (e.g., PDB ID: 1BNA) is appropriate.
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, inspect the structure for any missing atoms or anomalies.
-
Remove any crystallographic water molecules and non-interacting ions.[8]
-
-
Ligand Structure Generation:
-
Build the 3D structures of the two 3,5-dimethyl isomers using a molecular builder such as Avogadro or ChemDraw.
-
Perform an initial geometry optimization using a quantum mechanical method (e.g., at the B3LYP/6-31G* level of theory) to obtain a low-energy conformation.
-
Calculate partial atomic charges for the ligands. The Restrained Electrostatic Potential (RESP) charge model is recommended for its compatibility with the AMBER force field.
-
-
Force Field Parameterization:
-
For DNA: Use a tool like tleap from the AmberTools suite[9] to add hydrogen atoms, build the topology, and apply a standard nucleic acid force field (e.g., AMBER ff14SB).
-
For Ligands: Use the antechamber tool in AmberTools to generate GAFF (General Amber Force Field) parameters for the isomers based on their optimized structures and calculated charges.
-
-
System Assembly:
-
Combine the parameterized DNA and ligand structures into a single complex file. This step does not yet define the binding pose, which will be determined by docking.
-
Stage 2: Molecular Docking for Binding Pose Prediction
Molecular docking serves as a computational "search engine" to predict the preferred orientation of a ligand when bound to its receptor.[10] It is a rapid and efficient method for generating plausible binding hypotheses.[11]
Causality: We perform docking before MD simulation because an exhaustive simulation of all possible binding modes would be computationally intractable. Docking narrows down the vast conformational space to a few high-probability poses, providing a rational starting point for more rigorous analysis.[12]
Protocol: Molecular Docking with AutoDock Vina
Objective: To predict the most favorable binding poses of each 3,5-dimethyl isomer in the minor groove of the DNA duplex and obtain an initial ranking based on a scoring function.
Software: AutoDock Tools 1.5.6[13] and AutoDock Vina 1.1.2.[14]
Methodology:
-
Prepare Receptor (DNA):
-
Load the prepared DNA PDB file into AutoDock Tools.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the file in the required PDBQT format (dna.pdbqt).
-
-
Prepare Ligands:
-
Load each isomer's structure file into AutoDock Tools.
-
Define the rotatable bonds. AutoDock Tools will typically detect these automatically.
-
Save each isomer in PDBQT format (isomer1.pdbqt, isomer2.pdbqt).
-
-
Define the Search Space (Grid Box):
-
In AutoDock Tools, center a grid box on the target binding site (e.g., the center of the DNA minor groove).
-
Ensure the box dimensions are large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 60 x 60 x 60 Å).[8]
-
-
Run AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.
-
Execute Vina from the command line: vina --config conf.txt --ligand isomer1.pdbqt --out isomer1_out.pdbqt --log isomer1_log.txt
-
Repeat for the second isomer.
-
-
Analyze Results:
-
Vina will generate multiple binding modes (typically 9) ranked by their binding affinity score (in kcal/mol).[15]
-
Visually inspect the top-ranked poses. The pose that makes the most chemically sensible interactions (e.g., hydrogen bonds, van der Waals contacts) and has the best score will be used for the next stage.
-
| Isomer | Top Vina Score (kcal/mol) | Predicted Interactions |
| 3,5-Dimethyl Isomer A | -8.2 | van der Waals contacts with thymine methyl groups |
| 3,5-Dimethyl Isomer B | -7.5 | Steric clash with the floor of the minor groove |
| Table 1: Representative molecular docking results for two 3,5-dimethyl isomers. Lower scores indicate a more favorable predicted binding affinity. |
Stage 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the DNA-ligand complex over time.[16]
Causality: The primary goals of MD are to (1) assess the stability of the docked pose and (2) sample a range of conformations of the complex in a realistic, solvated environment.[17][18] A ligand that is unstable in its docked pose and diffuses away during the simulation is unlikely to be a strong binder. The conformational ensemble generated is essential for more accurate binding free energy calculations.
Protocol: MD Simulation using GROMACS with AMBER Force Field
Objective: To simulate the behavior of the top-ranked DNA-isomer complex in an aqueous environment to assess its stability and generate trajectories for further analysis.
Software: GROMACS 2023[9], AmberTools23.
Methodology:
-
System Solvation and Neutralization:
-
Create a simulation box (e.g., a cubic box extending 10 Å from the complex in all directions).
-
Fill the box with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+) to neutralize the negative charge of the DNA phosphate backbone.[6]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
System Equilibration (Two Phases):
-
NVT Equilibration (Constant Volume and Temperature): Gently heat the system to the target temperature (e.g., 300 K) while keeping the complex restrained with position restraints. This allows the solvent to equilibrate around the solute. Run for ~100 ps.
-
NPT Equilibration (Constant Pressure and Temperature): Release the restraints gradually while maintaining constant pressure (1 bar) and temperature (300 K). This ensures the system reaches the correct density. Run for ~1 ns.
-
-
Production MD:
-
Run the simulation without any restraints for a duration sufficient to observe stable behavior and sample relevant conformations. For DNA-ligand systems, a simulation of 100 ns is a common and robust starting point.[5]
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and DNA backbone to assess structural stability. A stable RMSD indicates the system has reached equilibrium.
-
Visually inspect the trajectory to confirm the ligand remains in the binding pocket and maintains key interactions.
-
Stage 4: Binding Free Energy Calculations
This is the final, quantitative stage where we estimate the binding free energy (ΔG_bind), the most direct computational analog to experimentally measured binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are popular "end-point" methods that offer a good balance between accuracy and computational cost.[19][20]
Causality: MM/PBSA calculates the free energy by considering snapshots from the MD trajectory, thereby incorporating the effects of conformational dynamics and solvation that are absent in simple docking scores.[21][22] It provides a more physically realistic estimate of binding affinity.
Protocol: MM/PBSA Calculation
Objective: To calculate the relative binding free energy for each isomer, allowing for a quantitative comparison of their binding affinities.
Methodology:
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100 frames, one every 1 ns).
-
Calculate Energy Components: For each snapshot, the binding free energy is calculated using the following equation:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each term (G) is composed of:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: Solvation free energy, split into a polar component (calculated by the PB or GB model) and a nonpolar component (proportional to the solvent-accessible surface area, SASA).
-
-TΔS: Conformational entropy change upon binding. This term is computationally expensive and often omitted when comparing similar ligands, as the entropic contributions are assumed to be similar and cancel out.[21]
-
-
-
Average the Results: The final ΔG_bind is the average of the values calculated over all snapshots.
| Isomer | Docking Score (kcal/mol) | Calculated ΔG_bind (MM/PBSA) (kcal/mol) | Key Stabilizing Interactions |
| 3,5-Dimethyl Isomer A | -8.2 | -45.7 ± 3.1 | Strong van der Waals contacts; favorable electrostatics |
| 3,5-Dimethyl Isomer B | -7.5 | -31.2 ± 4.5 | Weaker van der Waals; less favorable desolvation penalty |
| Table 2: A comparative summary of docking scores and calculated binding free energies. The MM/PBSA results provide a more refined, quantitative distinction between the two isomers. |
Advanced Methods: The Role of Quantum Mechanics (QM)
For systems where electronic effects like charge transfer or polarization are critical, or for achieving higher accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed.[23] In a QM/MM simulation, the chemically active region (the ligand and the immediate binding site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a classical MM force field.[24][25] This hybrid approach captures the quantum nature of the core interactions while remaining computationally tractable. While beyond the scope of this standard workflow, it represents the next step for studies demanding the highest level of precision.[26]
Data Interpretation and Validation
The ultimate test of a computational model is its ability to predict experimental results.
-
Relative vs. Absolute Affinity: It is crucial to recognize that methods like MM/PBSA are generally more reliable at predicting relative binding affinities between similar compounds than absolute values.[27] The goal here is to correctly identify which of the two 3,5-dimethyl isomers binds more tightly, a prediction that is less susceptible to systematic errors in the model.
-
Interaction Decomposition: The MM/PBSA framework allows for the decomposition of the total binding energy into contributions from individual residues. This powerful feature can pinpoint the key DNA bases that provide the most stabilizing (or destabilizing) interactions, offering invaluable insights for rational drug design.[19]
-
Self-Validation: The entire protocol is a self-validating system. If a high-scoring docked pose proves unstable in MD simulations, the initial hypothesis is invalidated. If the final free energy calculations contradict well-established experimental trends, it necessitates a re-evaluation of the chosen parameters, such as the force field or charge model.
Caption: Key interactions governing isomer-specific DNA binding.
Conclusion and Future Directions
This guide has outlined a comprehensive and logically structured computational workflow for predicting the DNA binding affinity of 3,5-dimethyl isomers. By integrating molecular docking, molecular dynamics, and free energy calculations, this multi-stage approach provides a robust framework for moving beyond simple scoring to a more physically meaningful assessment of molecular interactions. The causality embedded in this workflow—using fast, approximate methods to inform slower, more accurate ones—ensures both efficiency and rigor.
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Jorgensen, W. L. (2009). Quantum mechanical methods for the study of structure and reactivity of oligonucleotides. PMC. [Link]
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CD ComputaBio. (n.d.). AutoDock Software Applications. Retrieved from [Link]
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Schrödinger. (2025). Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD. YouTube. [Link]
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Barissi, S., et al. (2022). DNAffinity: A machine-learning approach to predict DNA binding affinities of transcription factors. BioExcel. [Link]
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Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Sgrignani, J., et al. (2009). Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA. Journal of Computational Chemistry. [Link]
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The Scripps Research Institute. (2011). AutoDock. Retrieved from [Link]
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Grimme, S. (2016). Recent Progress in Treating Protein–Ligand Interactions with Quantum-Mechanical Methods. Angewandte Chemie. [Link]
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BioSimu.org. (2016). Atomic-Scale Molecular Dynamics Simulations of DNA−Polycation Complexes: Two Distinct Binding Patterns. Retrieved from [Link]
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Zacharias, M. (2003). Molecular Dynamics Simulations and Thermodynamics Analysis of DNA−Drug Complexes. ResearchGate. [Link]
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Kumar, S., et al. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry. [Link]
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Barissi, S., et al. (2022). DNAffinity: a machine-learning approach to predict DNA binding affinities of transcription factors. Nucleic Acids Research. [Link]
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Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]
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Sun, H., et al. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
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Forli Lab. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
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Gapsys, V., et al. (2019). Calculation of binding free energies. PubMed. [Link]
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BOKU. (n.d.). Free Energy Calculations. Retrieved from [Link]
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Sorin, E. (2008). DNA-Specific (But Generally Applicable) AMBER With GROMACS 3.3.x: Installation And Notes. somewhereville.com. [Link]
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Gapsys, V., et al. (2024). Machine Learning Methods as a Cost-Effective Alternative to Physics-Based Binding Free Energy Calculations. MDPI. [Link]
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University of Washington. (n.d.). Computational Design of Small Molecule Binding Proteins. Retrieved from [Link]
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Santhosh, M., & Sakthivel, R. (2018). Computational and Experimental Binding Mechanism of DNA-drug Interactions. PubMed. [Link]
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ETH Zurich Research Collection. (n.d.). Ligand binding free-energy calculations with funnel metadynamics. Retrieved from [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
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Wang, J., et al. (2024). Free energy calculations in biomolecule-nanomaterial interactions. Frontiers in Bioengineering and Biotechnology. [Link]
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Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of 3,5-Dimethyl-3H-imidazo[4,5-f]quinoline from Quinoline Precursors
Preamble and Strategic Importance
The imidazoquinoline scaffold is a cornerstone in modern medicinal chemistry, representing a class of privileged heterocyclic compounds.[1] Members of this family, such as Imiquimod and Resiquimod, are potent immunomodulators that function as agonists for Toll-like receptors 7 and 8 (TLR7/8).[2][3] This activity stimulates the innate immune system, leading to the production of proinflammatory cytokines like interferons, and has been successfully harnessed for antiviral and anticancer therapies.[4][5] The core structure, a fusion of imidazole and quinoline rings, mimics purine nucleosides, allowing it to interact with a variety of biological targets.[6]
The target molecule of this guide, 3,5-Dimethyl-3H-imidazo[4,5-f]quinoline , is a structurally specific analogue within this important class. The strategic placement of methyl groups—one on the quinoline framework (position 5) and one on the imidazole nitrogen (position 3)—is anticipated to significantly influence its pharmacokinetic properties, solubility, and receptor-binding affinity.[7][8] Understanding its synthesis is critical for researchers aiming to develop novel therapeutics, from cancer immunotherapy to infectious disease management.[9]
This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the procedure but also adapt it for the synthesis of related analogues.
The Synthetic Blueprint: A Logic-Driven Approach
The synthesis of a specifically substituted imidazo[4,5-f]quinoline requires a robust and regioselective strategy. A common and reliable method involves the construction of the imidazole ring onto a pre-functionalized quinoline core. Our chosen strategy hinges on the cyclization of a key intermediate, 7-methylquinoline-5,6-diamine , followed by a regioselective N-methylation. This precursor is chosen because the 7-methyl group on the quinoline will become the 5-methyl substituent in the final, renumbered imidazo[4,5-f]quinoline system.
The overall workflow is visualized below.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Imidazoquinoline derivatives are potent biologically active compounds and should be handled with care.[5]
Part 1: Synthesis of the Key Intermediate: 7-Methylquinoline-5,6-diamine
This phase focuses on installing the necessary ortho-amino groups on the quinoline scaffold, which are essential for the subsequent imidazole ring formation. The strategy involves protection, regioselective nitration, and reduction.
Step 1: Synthesis of N-(7-Methylquinolin-6-yl)acetamide
-
Rationale: The amino group of the starting material, 7-methyl-6-aminoquinoline, is acetylated. This serves two purposes: it protects the amine from oxidation in the subsequent nitration step and the bulky acetyl group helps direct the incoming nitro group to the ortho C5 position.
-
Procedure:
-
To a stirred solution of 7-methyl-6-aminoquinoline (10.0 g, 63.2 mmol) in glacial acetic acid (100 mL), add acetic anhydride (8.0 mL, 85.3 mmol) dropwise at room temperature.
-
Heat the mixture to 100°C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.
-
Expected Outcome: A pale-yellow solid. Yield: 90-95%.
-
Step 2: Synthesis of N-(7-Methyl-5-nitroquinolin-6-yl)acetamide
-
Rationale: This is a critical regioselective electrophilic aromatic substitution. The electron-donating nature of the acetamido group directs the nitronium ion (generated from nitric and sulfuric acids) primarily to the ortho C5 position.
-
Procedure:
-
Add N-(7-methylquinolin-6-yl)acetamide (10.0 g, 49.9 mmol) in small portions to concentrated sulfuric acid (50 mL) at 0°C (ice bath), ensuring the temperature does not exceed 5°C.
-
Once dissolved, add a pre-chilled mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (4.0 mL) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
-
Expected Outcome: A bright yellow solid. Yield: 75-80%.
-
Step 3 & 4: Synthesis of 7-Methylquinoline-5,6-diamine (Reduction and Deacetylation)
-
Rationale: This step achieves two crucial transformations. First, the nitro group is reduced to an amine using a classic and effective reducing agent, tin(II) chloride.[10] Second, the acidic conditions of the reaction simultaneously hydrolyze the acetamide protecting group, revealing the second amine and yielding the final diamine precursor.
-
Procedure:
-
Suspend N-(7-methyl-5-nitroquinolin-6-yl)acetamide (10.0 g, 40.8 mmol) in ethanol (150 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (46.0 g, 204 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours.
-
Cool the reaction to room temperature and then chill in an ice bath.
-
Carefully basify the mixture by adding 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from an ethanol/water mixture.
-
Expected Outcome: A light brown or off-white crystalline solid. Yield: 65-75%.
-
Part 2: Imidazole Ring Formation and Final Assembly
With the key diamine in hand, the final steps involve forming the five-membered imidazole ring and installing the last methyl group onto the imidazole nitrogen.
Step 5: Synthesis of 5-Methyl-1H-imidazo[4,5-f]quinoline
-
Rationale: The Phillips condensation is a classic method for forming a benzimidazole ring from an ortho-phenylenediamine. Here, we use formic acid as the one-carbon source. It condenses with the two amino groups of the diamine, and subsequent dehydration and cyclization yields the fused imidazole ring.
-
Procedure:
-
Place 7-methylquinoline-5,6-diamine (5.0 g, 28.9 mmol) and 98% formic acid (50 mL) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 105°C) for 4 hours.
-
Cool the reaction mixture and pour it into 300 mL of ice water.
-
Neutralize by the slow addition of concentrated ammonium hydroxide until a precipitate forms (pH ~8).
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Outcome: An off-white to tan solid. Yield: 85-90%.
-
Step 6 & 7: Synthesis and Purification of this compound
-
Rationale: The final step is the N-methylation of the imidazole ring. The use of a methylating agent like methyl iodide will result in alkylation on one of the two imidazole nitrogens. This reaction typically produces a mixture of the N1 and N3 isomers, which are separable by column chromatography due to differences in polarity.
-
Procedure:
-
Suspend 5-methyl-1H-imidazo[4,5-f]quinoline (4.0 g, 21.8 mmol) and powdered potassium carbonate (6.0 g, 43.4 mmol) in anhydrous N,N-dimethylformamide (DMF) (80 mL).
-
Add methyl iodide (1.63 mL, 26.2 mmol) dropwise to the suspension.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into 400 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isomeric mixture.
-
Purification: Separate the isomers using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol, such as 0-5% methanol in dichloromethane) is typically effective. The desired 3-methyl isomer is usually the more polar product.
-
Expected Outcome: A white to off-white solid after purification. Yield: 30-40% for the desired isomer.
-
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for this synthetic protocol.
| Step | Starting Material | Reagent(s) | Temp (°C) | Time (h) | Expected Yield (%) | Final Product |
| 1 | 7-Methyl-6-aminoquinoline | Acetic Anhydride | 100 | 1 | 90-95 | N-(7-Methylquinolin-6-yl)acetamide |
| 2 | N-(7-Methylquinolin-6-yl)acetamide | HNO₃, H₂SO₄ | 0 | 2 | 75-80 | N-(7-Methyl-5-nitroquinolin-6-yl)acetamide |
| 3/4 | N-(7-Methyl-5-nitro...acetamide | SnCl₂·2H₂O, HCl | Reflux | 4 | 65-75 | 7-Methylquinoline-5,6-diamine |
| 5 | 7-Methylquinoline-5,6-diamine | HCOOH | Reflux | 4 | 85-90 | 5-Methyl-1H-imidazo[4,5-f]quinoline |
| 6/7 | 5-Methyl-1H-imidazo...quinoline | MeI, K₂CO₃ | RT | 12-16 | 30-40 | This compound |
Characterization of this compound:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₂H₁₁N₃
-
Molecular Weight: 197.24 g/mol
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z = 198.10.
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to aromatic protons on the quinoline and imidazole rings, a singlet for the C5-methyl group (approx. δ 2.5-2.7 ppm), and a singlet for the N3-methyl group (approx. δ 3.8-4.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Signals for all 12 unique carbons, including two methyl carbons and aromatic/heteroaromatic carbons.
-
Melting Point: A sharp melting point is expected for the purified compound. For comparison, the related mutagen IQ has a melting point >300 °C.[11]
Mechanistic and Decision-Making Framework
The success of this synthesis relies on a series of well-reasoned decisions, from precursor selection to the choice of reaction conditions. The following diagram illustrates the critical logic paths in this protocol.
Figure 2: Logical framework guiding the synthetic strategy.
References
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-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies (Source: Taylor & Francis, URL: [Link])
- Imidazoquinoline (Source: Grokipedia, URL: )
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade (Source: PMC - NIH, URL: [Link])
-
Imidazoquinolines: Recent Developments in Anticancer Activity | Request PDF (Source: ResearchGate, URL: [Link])
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo (Source: PMC, URL: [Link])
-
Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines (Source: ACS Omega - ACS Publications, URL: [Link])
-
Antitumor effects of imidazoquinolines in urothelial cell carcinoma of the bladder (Source: PubMed, URL: [Link])
-
Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols (Source: PubMed, URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES (Source: Semantic Scholar, URL: [Link])
-
f ]- and Imidazo[4,5- h ]quinoline N -Oxides via Base-Catalyzed Cyclization of ortho -Nitroalkylaminoquinolines (Source: ResearchGate, URL: [Link])
-
Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols | Journal of Medicinal Chemistry (Source: ACS Publications, URL: [Link])
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles (Source: PMC, URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies (Source: Frontiers, URL: [Link])
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) (Source: NCBI, URL: [Link])
-
Characterization of the mutagen 2-amino-3-methylimidazo[4,5-f]quinoline prepared from a 2-methylpyridine/creatinine/acetylformaldehyde model system (Source: PubMed, URL: [Link])
-
(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (Source: ResearchGate, URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW (Source: IIP Series, URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues (Source: RSC Publishing, URL: [Link])
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties (Source: JLUpub, URL: [Link])
-
Synthesis and molecular modeling of new quinoline derivatives as antitumor agents (Source: Der Pharma Chemica, URL: [Link])
-
Recent progress in the synthesis of imidazoquinoline derivatives (Source: ResearchGate, URL: [Link])
-
Synthesis of (A) 6-Amino-2-methylquinoline (Source: PrepChem.com, URL: [Link])
-
2-Amino-3,4-dimethylimidazo(4,5-f)quinoline (Source: Haz-Map, URL: [Link])
- WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline (Source: Google P
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) (Source: Inchem.org, URL: [Link])
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION (Source: Revue Roumaine de Chimie, URL: [Link])
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Ames test protocols for 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline mutagenicity
Application Note: Optimized Ames Test Protocols for 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline (MeIQ) Mutagenicity Assessment
Executive Summary
This compound (MeIQ) is a potent heterocyclic amine (HCA) formed during the thermal processing of protein-rich foods (Maillard reaction). Unlike direct-acting mutagens, MeIQ is a promutagen ; it remains biologically inert until metabolically activated.
This application note deviates from standard "cookbook" Ames protocols to address the specific physicochemical challenges of MeIQ. Critical Insight: Standard plate incorporation methods often underestimate MeIQ mutagenicity due to the transient nature of its reactive nitrenium ion intermediates. This protocol mandates a Pre-incubation modification to maximize sensitivity and reproducibility.
Mechanism of Action: The Bioactivation Pathway
To design a valid assay, one must understand the molecular event being detected. MeIQ does not directly interact with DNA. It requires N-hydroxylation primarily mediated by Cytochrome P450 1A2 (CYP1A2), followed by esterification (via NAT2 or sulfotransferases) to form an unstable N-acetoxy/sulfonyloxy intermediate. This intermediate spontaneously degrades into an electrophilic nitrenium ion, which binds covalently to the C8 position of guanine, causing frameshift mutations.
Figure 1: Metabolic Activation Pathway of MeIQ
Caption: Figure 1. The sequential bioactivation of MeIQ requires CYP1A2 (supplied by S9) to generate the electrophilic species responsible for DNA intercalation.
Experimental Design Strategy
Strain Selection
-
Salmonella typhimurium TA98 (Primary): MeIQ adducts cause bulky lesions that induce -2 frameshift mutations. TA98 (hisD3052 mutation) is the most sensitive strain for this mechanism.
-
Salmonella typhimurium TA100 (Secondary): While TA100 detects base-pair substitutions, it shows lower sensitivity to MeIQ than TA98 but is required for regulatory completeness (ICH S2(R1) guidelines).
The S9 Metabolic Activation System
Because MeIQ relies on CYP1A2, the quality of the S9 fraction is the single largest variable in this assay.
-
Source: Rat liver S9 induced with Phenobarbital/5,6-Benzoflavone (PB/BF) is preferred over Aroclor 1254 due to environmental concerns, though both work.
-
Concentration: Standard assays use 4% S9. For MeIQ, 10% S9 (v/v) in the cofactor mix is recommended to ensure the oxidation step is not rate-limiting.
Solvent Compatibility
-
DMSO (Dimethyl sulfoxide): The standard solvent. MeIQ is stable in DMSO.
-
Volume: Keep DMSO <50 µL per plate to avoid solvent toxicity masking the mutagenic response.
Detailed Protocol: The Pre-incubation Method
Why Pre-incubation? In the standard plate incorporation method, the S9, bacteria, and test article are mixed in molten agar (45°C) and poured immediately. For MeIQ, the diffusion limits in agar reduce the interaction time between the generated N-hydroxy metabolites and the bacterial DNA. The Pre-incubation method allows these reactants to interact in a liquid phase at 37°C before fixation in agar, increasing sensitivity by 10-100 fold for heterocyclic amines.
Reagents & Preparation
| Component | Specification | Preparation Notes |
| Top Agar | 0.6% Agar, 0.5% NaCl | Supplement with 0.05 mM Histidine/Biotin trace solution. Keep at 45°C. |
| Vogel-Bonner Medium | 1.5% Agar, 2% Glucose | Base plates. Pour 24h prior to dry. |
| S9 Mix (Cofactors) | 10% S9 Fraction | Buffer: 0.1M Sodium Phosphate (pH 7.4), 4mM NADP, 5mM G-6-P, 8mM MgCl2, 33mM KCl. |
| MeIQ Stock | >98% Purity | Dissolve in DMSO. Prepare serial dilutions immediately before use. |
Step-by-Step Workflow
Figure 2: Pre-incubation Assay Workflow
Caption: Figure 2. The pre-incubation step (Red) is the critical deviation from standard protocols, allowing liquid-phase metabolic activation prior to plating.
Protocol Steps:
-
Inoculation: Grow TA98/TA100 in Oxoid Nutrient Broth No. 2 for 10 hours at 37°C. Target density:
CFU/mL. -
Mixture Setup: In sterile 13x100mm glass tubes (plastic may adsorb MeIQ), add:
-
0.5 mL S9 Mix (10% S9).
-
0.1 mL Bacterial culture.
-
0.1 mL Test article (MeIQ dilutions) or Solvent Control (DMSO).
-
-
Pre-incubation (CRITICAL): Incubate tubes at 37°C for 20 minutes with gentle shaking. Do not skip shaking; oxygen is required for NADPH regeneration.
-
Plating: Add 2.0 mL of molten Top Agar (45°C) to the tube. Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.
-
Curing: Allow plates to solidify on a level surface (approx. 30 mins).
-
Incubation: Invert plates and incubate at 37°C for 48 hours in the dark.
Data Analysis & Interpretation
Acceptance Criteria (Self-Validation)
Before analyzing MeIQ data, validate the system:
-
Spontaneous Revertants (Negative Control):
-
TA98: 15–50 colonies/plate.
-
TA100: 100–200 colonies/plate.
-
-
Positive Control (S9 Competence):
-
Use 2-Aminoanthracene (2-AA) at 2.0 µ g/plate .
-
Must show >3-fold increase over background.
-
Evaluation of MeIQ Mutagenicity
MeIQ is a strong mutagen. A positive result is defined by:
-
Dose-Response: A reproducible, dose-dependent increase in revertant colonies.[1]
-
Fold Change:
-
TA98:
2-fold increase over solvent control. -
TA100:
2-fold increase over solvent control.
-
Table 1: Expected Dose-Response Profile (TA98 + S9) Note: Representative data for validation purposes.
| MeIQ Dose (ng/plate) | Mean Revertants (TA98) | Interpretation |
| 0 (DMSO Control) | 25 ± 4 | Baseline |
| 0.1 | 55 ± 8 | Weak Positive |
| 0.5 | 180 ± 20 | Positive |
| 1.0 | 350 ± 35 | Strong Positive |
| 10.0 | >1000 | Saturation/Toxic |
Troubleshooting Toxicity
If the background lawn (microscopic bacterial growth) is sparse or "pinpoint" colonies appear, the dose is toxic. MeIQ is generally mutagenic at non-toxic concentrations, but high doses (>10 µ g/plate ) may exhibit cytotoxicity.
Safety & Handling
-
Hazard: MeIQ is an IARC Group 2B carcinogen.
-
Containment: All weighing and dilution must occur in a Class II Biological Safety Cabinet.
-
Decontamination: Treat all liquid waste with 10% bleach or autoclave. Incinerate solid waste.
References
-
Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis. Link
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis. Link
-
Sugimura, T. (2000). Nutrition and dietary carcinogens. Carcinogenesis. Link
-
IARC Working Group. (1993). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline).[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
-
Mortelmans, K., & Zeiger, E. (2000).[4] The Ames Salmonella/microsome mutagenicity assay.[1][5][6][7][8] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
Sources
- 1. re-place.be [re-place.be]
- 2. Metabolic conversion of IQ and MeIQ to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection of promutagen activation by extracts of cells expressing cytochrome P450IA2 cDNA: preincubation dramatically increases revertant yield in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Reverse Mutation Assay for Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. An improvement of the Ames test using a modified human liver S9 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopy Characterization of 3,5-Dimethyl-3H-imidazo[4,5-f]quinoline
This Application Note is structured to guide researchers through the rigorous structural validation of 3,5-Dimethyl-3H-imidazo[4,5-f]quinoline , a structural analog of the well-known heterocyclic aromatic amine (HAA) mutagens like IQ and MeIQ.[1][2][3][4]
Given the potent biological activity and structural isomerism inherent to imidazoquinolines, this guide prioritizes regiochemical assignment using 2D NMR to distinguish the 3,5-dimethyl isomer from its congeners (e.g., 3,4-dimethyl "MeIQ" or 1,5-dimethyl isomers).[1]
Part 1: Executive Summary & Strategic Approach
This compound (CAS 147057-19-0) is a tricyclic aromatic heterocycle.[1][2][3][4][5][6] It belongs to a class of compounds often investigated for their interaction with Cytochrome P450 enzymes (specifically CYP1A2) and their mutagenic potential.[7][8]
Characterizing this molecule presents specific challenges:
-
Solubility & Aggregation: Planar heterocyclic systems often stack in non-polar solvents, leading to broadened lines in CDCl₃.
-
Regioisomerism: Distinguishing the position of the methyl group on the quinoline scaffold (Position 5 vs. 4 or 6) requires definitive through-bond (HMBC) and through-space (NOESY) correlations.[1][2]
-
Exchangeable Protons: If the imidazole C2 position is unsubstituted (as in the parent scaffold), the proton may exhibit solvent-dependent shifts.
Safety Warning (Critical)
This compound is a structural analog of IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a Group 2A carcinogen.[1][2][3]
-
Containment: Handle only in a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.
-
Deactivation: All glassware and waste must be treated with 10% sodium hypochlorite (bleach) or acidic potassium permanganate before disposal.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Part 2: Experimental Protocols
Sample Preparation
To ensure sharp lines and prevent aggregation-induced broadening, DMSO-d₆ is the solvent of choice over Chloroform-d.[1][2][3][4]
| Parameter | Specification | Rationale |
| Solvent | DMSO-d₆ (99.9% D) + 0.03% TMS | Disaggregates planar stacks; stabilizes exchangeable protons. |
| Concentration | 5–10 mg in 600 µL | Sufficient for 13C detection within reasonable scan times (1–2 hrs). |
| Tube Quality | 5mm High-Precision (Wilmad 535 or equiv.) | Minimizes shimming errors for high-field (600+ MHz) instruments.[1][2][4] |
| Temperature | 298 K (25°C) | Standard; elevate to 313 K if line broadening persists. |
Acquisition Parameters (600 MHz Recommended)
Experiment 1: 1H Proton NMR
-
Pulse Sequence: zg30 (30° excitation)
-
Sweep Width: 14 ppm (-1 to 13 ppm) to capture downfield heteroaromatic protons.
-
Relaxation Delay (D1): 2.0 s (Ensure full relaxation of isolated aromatic protons).
-
Scans (NS): 16–32.
Experiment 2: 13C{1H} Carbon NMR
-
Pulse Sequence: zgpg30 (Power-gated decoupling)
-
Sweep Width: 240 ppm (0 to 240 ppm).
-
Scans (NS): 1024+ (Quaternary carbons in fused rings have long T1s and low NOE).
Experiment 3: 2D Structural Confirmation
-
1H-13C HSQC: Multiplicity editing to distinguish CH/CH₃ from CH₂ (though CH₂ is unlikely in this aromatic core).
-
1H-13C HMBC: Optimized for long-range coupling (8–10 Hz).[1][2][3][4] Critical for connecting the N-methyl and C-methyl groups to the quaternary carbons of the ring system.[1][2][3][4]
-
1H-1H NOESY: Mixing time 300–500 ms. Essential to verify the spatial proximity of the Methyl-5 group to the neighboring aromatic protons.[1][2][3][4]
Part 3: Structural Elucidation & Data Analysis[1][2][3][4]
Expected Spectral Features
The structure consists of an imidazole ring fused to a quinoline system.[2] The numbering scheme (IUPAC) places the N-methyl at position 3 and the C-methyl at position 5.[1][2][3][4]
1H NMR (DMSO-d₆, 600 MHz) - Predicted/Representative Data
Note: Chemical shifts are estimates based on the structural analog MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline).[1][2][3][4]
| Position | Type | Shift (δ, ppm) | Multiplicity | Assignment Logic |
| H-2 | Ar-H | 8.80 – 9.10 | Singlet | Imidazole C2-H. Most downfield due to flanking nitrogens.[1][2][3][4] |
| H-4 | Ar-H | 7.80 – 8.00 | Doublet/Singlet | Central ring proton.[1][2][3][4] |
| H-7 | Ar-H | 7.50 – 7.70 | DD | Pyridine ring (beta to N).[1][2][3][4] |
| H-8 | Ar-H | 8.70 – 8.90 | DD | Pyridine ring (gamma to N).[1][2][3][4] |
| H-9 | Ar-H | 8.90 – 9.10 | Doublet | Pyridine ring (alpha to N).[1][2][3][4] |
| 3-Me | N-CH₃ | 3.90 – 4.10 | Singlet | Characteristic N-methyl on imidazole. |
| 5-Me | C-CH₃ | 2.60 – 2.80 | Singlet | Aryl methyl on the central benzene ring.[1][2][3][4] |
Regiochemical Proof (The "5-Methyl" Validation)
The primary challenge is proving the methyl is at Position 5 rather than Position 4 (as in MeIQ).[1]
Logic Flow:
-
HMBC: The 3-Me protons will correlate to C2 and C3a (bridgehead).[1][2]
-
HMBC: The 5-Me protons will correlate to C5 (quaternary) and C4 (tertiary, bearing H-4) and C5a (bridgehead).[1]
-
NOESY (Definitive):
-
If 5-Me: You should see a strong NOE cross-peak between 5-Me and H-4 .[1][2][3][4] You may also see NOE to the pyridine ring protons (H-9 or H-7) depending on exact geometry, but the absence of an NOE to the N-Me (3-Me) is key.[1][2][3][4]
-
If 4-Me (Isomer): The methyl group would be spatially close to the 3-Me group.[1][2][3][4] A strong NOE between the two methyl signals indicates the 3,4-dimethyl isomer (MeIQ analog).[1] Absence of this methyl-methyl NOE supports the 3,5-dimethyl structure. [1][2][3][4]
-
Part 4: Visualization of Characterization Workflow
The following diagram illustrates the logical decision tree for validating the 3,5-dimethyl isomer against common impurities or isomers.
Caption: Logical workflow for distinguishing the 3,5-dimethyl isomer from the 3,4-dimethyl (MeIQ) analog using NOESY correlations.
Part 5: References
-
International Agency for Research on Cancer (IARC). (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][2][3][4][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 164569, 3H-Imidazo[4,5-f]quinoline. [1][2]
-
Turesky, R. J., et al. (2004). Selection of Human Cytochrome P450 1A2 Mutants with Enhanced Catalytic Activity for Heterocyclic Amine N-Hydroxylation.[1][2][3][4][11] Biochemistry.[8][11] (Discusses MeIQ/IQ analogs).
-
BLD Pharm. (2024). Product Data: this compound (CAS 147057-19-0). [1][2][3][4][5][6]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[12] Chem. (Standard for solvent referencing).
Sources
- 1. 2-Amino-3-methyl-imidazo(4,5-f)quinoline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 96048-80-5|1,4,6-Trimethyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. 77094-11-2|3,4-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine|BLD Pharm [bldpharm.com]
- 4. 14692-41-2|3-Methylimidazo[4,5-f]quinoline|BLD Pharm [bldpharm.com]
- 5. 108354-48-9|2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline|BLD Pharm [bldpharm.com]
- 6. 1519945-85-7|(1-Methyl-1H-benzo[d]imidazol-7-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | C12H12N4 | CID 62274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-AMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE | 76180-96-6 [chemicalbook.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Extraction (SPE) for 3,5-Dimethyl Isomers
Status: Operational Ticket ID: SPE-OPT-35-DMI Assigned Specialist: Senior Application Scientist
Executive Summary: The Isomer Challenge
Welcome to the technical support hub for optimizing the recovery of 3,5-dimethyl isomers. Whether you are isolating 3,5-Dimethylphenol (3,5-DMP) or 3,5-Dimethylaniline (3,5-DMA) , the challenge lies in their moderate hydrophobicity and specific ionization states.
The Core Problem: These isomers often suffer from "breakthrough" (loss during loading) or poor selectivity against their structural analogs (e.g., 2,4-dimethyl isomers). Standard C18 protocols frequently fail because they do not account for the specific pKa-driven ionization of the 3,5-substitution pattern.
This guide moves beyond generic "load-wash-elute" instructions. We focus on Mixed-Mode mechanisms and pKa-dependent switching to lock your analyte onto the sorbent while washing away interferences.
Method Development: The Science of Retention
To optimize recovery, you must select a sorbent that exploits the specific chemistry of the 3,5-isomer.
Physicochemical Profile
| Parameter | 3,5-Dimethylphenol (Acidic) | 3,5-Dimethylaniline (Basic) | Impact on SPE |
| LogP | ~2.35 | ~2.18 | Moderately hydrophobic.[1] Retains well on C18/Polymeric RP. |
| pKa | ~10.2 (Weak Acid) | ~4.0 (Weak Base) | Critical: Ionization state determines if you use AX (Anion Exchange) or CX (Cation Exchange). |
| Solubility | Low in water; High in MeOH | Moderate in Acid; High in MeOH | Organic content in the load step must be <5% to prevent breakthrough. |
Sorbent Selection Decision Matrix
Use the following logic flow to select the correct stationary phase.
Figure 1: Decision workflow for selecting the optimal SPE sorbent based on analyte chemistry and matrix complexity.
Optimized Protocols
Protocol A: 3,5-Dimethylphenol (The "Phenol" Workflow)
Best for: Environmental water, industrial effluent. Mechanism: Reversed-Phase (Hydrophobic).
Why this works: 3,5-DMP is neutral at pH 7. We use a polymeric sorbent (like DVB or HLB) which has a high surface area and prevents "dewetting" if the cartridge runs dry.
-
Sample Pre-treatment:
-
Adjust sample pH to 4.0 using dilute H₃PO₄.
-
Reason: Ensures the phenol is 100% neutral (uncharged) for maximum hydrophobic retention.
-
Critical: If the sample contains sediment, filter through a 0.45 µm glass fiber filter.
-
-
Conditioning:
-
1 mL Methanol (MeOH).
-
1 mL Water (pH 4.0).
-
-
Loading:
-
Load sample at 1-2 mL/min .
-
Alert: Do not exceed 5% organic solvent in the sample, or the phenol will "slip" through the cartridge.
-
-
Washing (The Selectivity Step):
-
Wash 1: 1 mL 5% MeOH in Water.
-
Reason: Removes salts and highly polar interferences without eluting the dimethylphenol.
-
-
Elution:
-
2 x 0.5 mL Methanol (or Acetonitrile).
-
Tip: Soaking the sorbent for 1 minute before collecting the eluate improves recovery by allowing diffusion from deep pores.
-
Protocol B: 3,5-Dimethylaniline (The "Amine" Workflow)
Best for: Biological fluids, drug metabolites. Mechanism: Mixed-Mode Cation Exchange (MCX).
Why this works: 3,5-DMA is a base. By lowering the pH, we charge it (
-
Sample Pre-treatment:
-
Dilute sample 1:1 with 2% Formic Acid. Target pH < 3.0.
-
Reason: Forces the aniline into its cationic state (
, so pH must be for 100% ionization).
-
-
Conditioning:
-
1 mL MeOH.
-
1 mL 2% Formic Acid in Water.
-
-
Loading:
-
Load sample at 1 mL/min.
-
-
Wash 1 (Acidic):
-
1 mL 2% Formic Acid. (Removes proteins/salts).
-
-
Wash 2 (Organic - CRITICAL):
-
1 mL 100% Methanol.
-
Reason: Since the analyte is ionically locked , you can wash with 100% organic solvent. This removes neutral hydrophobic interferences (like 2,4-dimethylphenol) while your target 3,5-DMA stays bound.
-
-
Elution:
Troubleshooting Guide (FAQ)
Q1: I am seeing "breakthrough" (analyte in the waste line during loading). Why?
Diagnosis: This is usually a Solvent Strength issue.[4][5]
-
The Cause: 3,5-dimethyl isomers are moderately soluble in organic solvents. If your sample contains >10% Methanol or Acetonitrile (common if you performed a protein crash beforehand), the sample solvent is "stronger" than the sorbent's affinity.
-
The Fix: Dilute your sample with water or buffer until the organic content is <5% . Alternatively, use a Polymeric Sorbent (e.g., Strata-X or Oasis HLB), which has a higher capacity for phenols than traditional Silica C18.
Q2: How do I separate 3,5-dimethylphenol from 2,4-dimethylphenol?
Diagnosis: Isomer Selectivity.
-
The Reality: Standard SPE (C18 or Mixed Mode) separates based on class (hydrophobicity/charge), not sterics. Since 3,5- and 2,4- isomers have nearly identical LogP and pKa, SPE will likely co-extract them.
-
The Fix:
-
Optimization: Use the "Wash 2" step in Protocol B (if applicable) to try and wash off the slightly less retentive isomer, but this is difficult.
-
MIPs (Molecularly Imprinted Polymers): For strict isomer separation during extraction, you must use a MIP sorbent specifically designed for 3,5-dimethylphenol. These polymers have "cavities" shaped exactly for the 3,5- geometry, excluding the 2,4- isomer [1].
-
Q3: My recovery is low (<60%), but I don't see breakthrough.
Diagnosis: Protein Binding or Matrix Entrapment.
-
The Cause: In biological matrices, dimethyl isomers bind to albumin.
-
The Fix:
Q4: Can I use Anion Exchange (MAX) for 3,5-Dimethylphenol?
Diagnosis: pKa Mismatch.
-
The Analysis: The pKa of 3,5-DMP is ~10.2. To retain it by Anion Exchange, the pH must be 2 units higher than the pKa (pH > 12.2).
-
The Risk: Most silica-based SPE cartridges dissolve at pH > 8.0.
-
The Solution: You MUST use a Polymeric Anion Exchange sorbent (stable pH 0-14). However, keeping a sample at pH 12 is harsh. Reversed-Phase (Protocol A) is generally preferred for this specific phenol unless the matrix is extremely dirty.
References
-
Lai, J. et al. (2010). 2,4-Dimethylphenol imprinted polymers as a solid-phase extraction sorbent for class-selective extraction of phenolic compounds. National Institutes of Health (PubMed). Available at: [Link]
-
Phenomenex. (2023).[2] Troubleshooting SPE Recovery: A Technical Guide. Available at: [Link]
-
PubChem. (2025).[7] 3,5-Dimethylphenol Compound Summary (pKa and LogP Data). National Library of Medicine. Available at: [Link]
-
Organomation. (2025). What is Solid Phase Extraction (SPE)? Types and Mechanisms. Available at: [Link]
Sources
- 1. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 2. specartridge.com [specartridge.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Detecting 3,5-Dimethyl Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of isomeric compounds is a critical, yet often challenging, aspect of bioanalysis. This guide provides an in-depth comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, with a specific focus on the nuanced detection of 3,5-dimethyl isomers, such as the xylenols. We will delve into the foundational principles of method validation as stipulated by regulatory bodies, explore the unique challenges posed by isomers, and present experimental strategies to ensure data integrity and regulatory compliance.
The Imperative of Method Validation in Bioanalysis
Bioanalytical method validation is the cornerstone of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are accurate, precise, reproducible, and fit for their intended purpose.[1][2][3][4] Failure to adhere to these guidelines can lead to significant delays in drug development and potential rejection of study data.[1]
The core parameters of bioanalytical method validation, as outlined by the FDA and EMA, include accuracy, precision, selectivity, sensitivity, stability, and the establishment of a reliable calibration curve.[1][2][4] These parameters ensure that the method consistently and accurately measures the analyte of interest within a specific biological matrix.[1]
The Unique Challenge of 3,5-Dimethyl Isomers
The analysis of 3,5-dimethyl isomers, such as 3,5-dimethylphenol (a xylenol isomer), presents a significant analytical challenge.[5][6] Isomers possess the same molecular formula and, consequently, the same molecular mass.[7] This inherent similarity means that a mass spectrometer alone cannot differentiate between them.[7] Therefore, the chromatographic separation is paramount for accurate quantification.[7]
Without adequate chromatographic resolution, co-elution of isomers can lead to inaccurate quantification and misidentification.[8][9] This is particularly problematic in regulated bioanalysis, where the accurate measurement of a specific isomer is crucial for understanding its pharmacological or toxicological profile.
Strategic Approaches to Method Validation for 3,5-Dimethyl Isomers
A robust LC-MS/MS method for 3,5-dimethyl isomers must be built on a foundation of meticulous chromatographic optimization and rigorous validation. This section compares two hypothetical LC-MS/MS methods to illustrate key considerations and best practices.
Method A: Standard C18-Based Separation This method represents a common starting point, utilizing a standard C18 reversed-phase column. While cost-effective and widely available, it may not provide sufficient selectivity for closely related isomers.
Method B: Phenyl-Hexyl Column with Optimized Gradient This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic rings of the dimethylphenol isomers. This can often lead to improved resolution compared to standard C18 columns.
Comparative Performance Data
The following table summarizes the hypothetical performance of Method A and Method B across key validation parameters.
| Validation Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Regulatory Acceptance Criteria (FDA/EMA) |
| Chromatographic Resolution (Rs) | 1.2 (Partial Co-elution) | >1.5 (Baseline Separation) | Rs ≥ 1.5 is generally recommended to avoid interferences.[7] |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[1] |
| Precision (% CV) | <15% | <10% | Precision should not exceed 15% CV (20% at LLOQ).[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | The LLOQ is the lowest standard on the calibration curve with acceptable accuracy and precision.[1][10] |
| Selectivity | Minor interference from other isomers observed. | No significant interference from isomers or matrix components. | The method should be able to differentiate the analyte from other substances in the sample.[1][10] |
| Matrix Effect (% CV) | 18% | <15% | The CV of the matrix factor should be ≤15%. |
As the data illustrates, the choice of chromatographic column and method optimization (Method B) can significantly impact the ability to achieve the necessary resolution and overall method performance for isomeric compounds.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and scientific validity of your LC-MS/MS method, the following experimental protocols should be meticulously followed.
Chromatographic Method Development and Optimization
The primary goal is to achieve baseline separation of the 3,5-dimethyl isomer from its other isomers.
Workflow Diagram:
Caption: Chromatographic method development workflow.
Full Method Validation Protocol
Once an optimized chromatographic method is established, a full validation should be performed according to regulatory guidelines.[1][2][4]
Step-by-Step Protocol:
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high) by spiking the 3,5-dimethyl isomer into the biological matrix of interest.[11]
-
Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with other potentially interfering substances, including other dimethylphenol isomers.[10]
-
-
Calibration Curve:
-
Accuracy and Precision:
-
Analyze at least five replicates of the QC samples at each concentration level in at least three separate analytical runs.
-
Calculate the intra- and inter-run accuracy (% bias) and precision (% CV).
-
-
Matrix Effect:
-
Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution at low and high concentrations.[10]
-
It is crucial to assess the matrix effect in at least six different lots of the biological matrix.
-
-
Recovery:
-
Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels (low, medium, and high).[10]
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Short-term bench-top stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-term storage stability: Under the intended storage conditions (e.g., -20°C or -80°C) for a period that exceeds the expected storage time of study samples.
-
Stock solution stability: At room temperature and under refrigerated/frozen conditions.
-
-
Validation Workflow Diagram:
Caption: Key experiments in the full method validation process.
Mitigating Risks and Ensuring Data Integrity
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard of the 3,5-dimethyl isomer is highly recommended to compensate for variability in sample preparation and matrix effects.[12]
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate results.[8][13][14][15] Thorough evaluation of matrix effects using multiple lots of matrix is essential. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.[16][17]
-
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution to check for retention time, peak area, and signal-to-noise ratio.
Conclusion
The validation of LC-MS/MS methods for 3,5-dimethyl isomers demands a scientifically rigorous approach that goes beyond standard validation procedures. The key to success lies in achieving adequate chromatographic separation of the isomers, which is fundamental to ensuring selectivity and accuracy. By employing a systematic approach to method development, adhering to regulatory guidelines for validation, and implementing robust quality control measures, researchers can generate reliable and defensible bioanalytical data. This guide serves as a framework for developing and validating high-quality LC-MS/MS methods for these challenging analytes, ultimately contributing to the advancement of drug development and scientific research.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
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EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]
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Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
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Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Retrieved from [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]
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Bioanalytical method validation emea | PPTX - Slideshare. Retrieved from [Link]
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Chromatograms of GC separation of structural isomers of disubsituted... - ResearchGate. Retrieved from [Link]
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Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29). Retrieved from [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. Retrieved from [Link]
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[Thin-layer chromatography separation of isomeric cresols (phenol,) xylenols and of 1- and 2-naphthols as coupling products with diazotized 4-benzoylamino-2,5-diethoxyaniline (Fast Blue BB salt) in contaminated waters] - PubMed. (1978, March). Retrieved from [Link]
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Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC. Retrieved from [Link]
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Cresol determination made possible by silylation - 2020 - Wiley Analytical Science. (2020, January 19). Retrieved from [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Retrieved from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Retrieved from [Link]
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Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed. (2025, April 12). Retrieved from [Link]
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Matrix effects and selectivity issues in LC-MS-MS | Request PDF - ResearchGate. Retrieved from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Retrieved from [Link]
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LC-MS method validation resources : r/massspectrometry - Reddit. (2024, August 4). Retrieved from [Link]
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Growing Pains in LC-MS/MS Testing | myadlm.org. (2019, January 1). Retrieved from [Link]
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Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - MDPI. (2022, May 13). Retrieved from [Link]
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Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC. (2020, November 13). Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved from [Link]
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Reference standard purity assessment for 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline
An In-Depth Technical Guide to Reference Standard Purity Assessment for 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of drug development and manufacturing, the reference standard is the benchmark against which all analytical measurements are made. Its purity is not merely a desirable characteristic but the foundation of accurate quantification, safety assessment, and regulatory compliance. This is particularly true for novel heterocyclic compounds like this compound, a molecule that, due to its structural class, may be a process-related impurity or a metabolite of a new chemical entity. An inaccurately characterized reference standard can lead to profound errors in impurity profiling, stability testing, and dosage formulation, with significant consequences for patient safety and drug efficacy.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), mandate rigorous characterization of reference materials.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, making the role of a well-defined reference standard paramount.[1][2][5][6][7]
This guide provides a comprehensive comparison of orthogonal analytical methodologies for the definitive purity assessment of a this compound reference standard. We will move beyond simple procedural descriptions to explain the scientific rationale behind employing a multi-technique "mass balance" approach, contrasting it with an absolute determination by Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret a robust purity assessment program that ensures trustworthiness and scientific integrity.
The Orthogonal Approach to Purity: A Framework for Confidence
A single analytical technique is insufficient to declare the purity of a reference standard. Each method has inherent biases and limitations. For example, a chromatographic method may not detect impurities that do not possess a chromophore, while a spectroscopic method may not distinguish between structurally similar isomers. Therefore, we employ an orthogonal approach, utilizing multiple, mechanistically different techniques to analyze various impurity classes. The data from these independent methods are then integrated to establish a comprehensive purity profile, a concept often referred to as "purity by mass balance."
The principle is straightforward: the total mass of the material must equal the sum of the main component and all impurities.
Purity (%) = 100% - (% Organic Impurities) - (% Inorganic Impurities) - (% Water Content) - (% Residual Solvents)
This framework provides a self-validating system where the sum of all parts corroborates the whole, lending high confidence to the final assigned purity value.
Caption: Orthogonal workflow for reference standard purity assessment.
Chromatographic Purity: Quantifying Organic and Related-Substance Impurities
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing organic purity. Its high resolving power allows for the separation and quantification of impurities that are structurally similar to the main compound, such as starting materials, by-products, and degradation products.
Expertise in Action: The choice of a reversed-phase method (e.g., C18 column) is logical for a heterocyclic aromatic compound like this compound, which possesses moderate polarity. A gradient elution is preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected within a reasonable timeframe. The UV detector wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity. Adherence to USP General Chapter <621> on Chromatography ensures the method's robustness and transferability.[8][9][10]
Experimental Protocol: HPLC-UV Method
-
System Preparation:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or determined λmax).
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent (1 mg/mL).
-
Sensitivity Solution: Dilute the Sample Solution 100-fold (to 0.01 mg/mL) and then further dilute 10-fold to achieve a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).
-
-
Chromatographic Run & System Suitability:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
System Suitability Test (SST): Inject the Sensitivity Solution. The signal-to-noise ratio for the main peak must be ≥ 10. This confirms the system's ability to detect impurities at the reporting threshold.
-
-
Data Analysis:
-
Inject the Sample Solution.
-
Integrate all peaks, excluding solvent front and blank peaks.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities.
-
Formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
Data Presentation: HPLC Impurity Profile
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp | 30 °C |
| Peak ID | Retention Time (min) | Area (%) | Status |
| Impurity A | 8.52 | 0.08 | Specified |
| Impurity B | 12.15 | 0.04 | Unspecified (Below ID Threshold) |
| Main Peak | 15.30 | 99.85 | - |
| Impurity C | 19.78 | 0.03 | Unspecified (Below Reporting Threshold) |
| Total Impurities | 0.12 |
Note: According to ICH Q3A(R2), impurities above the identification threshold (typically 0.10% or 0.15%) must be structurally characterized.[1][2][7]
Absolute Purity by Quantitative NMR (qNMR)
While HPLC provides a relative purity value, qNMR is a primary analytical method capable of determining the absolute purity (or mass fraction) of a substance without requiring a reference standard of the analyte itself.[11][12] The technique relies on the direct proportionality between the integrated signal of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[13]
Expertise in Action: The key to an accurate qNMR experiment is the selection of a suitable internal standard (calibrant). This calibrant must be of high, certified purity, stable, non-reactive with the analyte or solvent, and possess signals that are well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. By accurately weighing both the analyte and the internal standard into the same NMR tube, a direct molar ratio can be calculated, which is then converted to a mass fraction (purity).[13][14]
Experimental Protocol: ¹H-qNMR
-
Preparation:
-
Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Accurately weigh ~15 mg of this compound and ~10 mg of Maleic Acid into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H pulse program.
-
Key Parameters for Quantitation:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons (e.g., 30-60 seconds) to ensure full magnetization recovery. This is the single most critical parameter for accuracy.
-
Sufficient Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate purity using the following formula:[13]
Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS [%]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the internal standard
-
Data Presentation: qNMR Purity Calculation
| Parameter | Analyte (3,5-Dimethyl...) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 10.12 mg |
| Molar Mass (M) | 185.21 g/mol | 116.07 g/mol |
| Selected Signal | Methyl protons (e.g., at 3.5 ppm) | Olefinic protons (at 6.3 ppm) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.55 | 1.00 |
| Purity of IS (P_IS) | - | 99.8% |
| Calculated Purity (P_analyte) | 99.7% | - |
Water Content by Karl Fischer Titration
Water is one of the most common and significant "impurities" in pharmaceutical materials. Its presence can affect stability, reactivity, and the true mass of the active substance. Karl Fischer (KF) titration is the universally accepted method for its specific and accurate determination.[15][16]
Expertise in Action: For a solid, crystalline material like an imidazoquinoline derivative, a volumetric KF titrator is typically suitable.[17] However, if the material is insoluble in the KF reagent (typically methanol-based), a KF oven connected to the titration cell is the preferred approach. The oven heats the sample, driving off the water, which is then carried by a dry inert gas stream into the titration cell for quantification. This prevents side reactions and contamination of the cell.[18]
Experimental Protocol: Volumetric Karl Fischer
-
Instrument Setup:
-
Standardize the Karl Fischer titrator and reagent against a certified water standard or disodium tartrate dihydrate.
-
Ensure the titration vessel is dry and sealed from atmospheric moisture.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the reference standard (typically 50-100 mg) directly into the titration vessel.
-
Initiate the titration. The instrument automatically adds the KF reagent until all water has reacted, detected by a persistent iodine excess at the electrode.
-
-
Calculation:
-
The instrument software calculates the water content based on the volume of titrant consumed and the pre-determined titrant concentration (titer).
-
Result: Expressed as a weight/weight percentage (w/w %).
-
Data Presentation: Thermal and Water Analysis
| Analytical Technique | Parameter | Result |
| Karl Fischer Titration | Water Content | 0.08% (w/w) |
| Thermogravimetric Analysis | Residue at 800 °C | 0.03% (w/w) |
Inorganic Impurities by Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[19] For a reference standard, its primary use is to determine the content of non-volatile inorganic impurities, such as residual catalysts or inorganic salts, which remain as an ash or residue after the organic material has been combusted or volatilized.[20][21] This is often referred to as "Residue on Ignition."
Experimental Protocol: TGA
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Use a platinum or ceramic pan.
-
-
Sample Analysis:
-
Accurately weigh ~5-10 mg of the reference standard into the TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient to ~100 °C to drive off any surface moisture.
-
Switch the gas to air or oxygen.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 800 °C) to ensure complete combustion of the organic material.
-
Hold at the final temperature until a constant mass is achieved.
-
-
Calculation:
-
The final remaining mass is the inorganic residue.
-
Result: % Residue = (Final Mass / Initial Mass) * 100
-
Conclusion: Synthesizing a Certified Purity Value
By combining the data from these orthogonal techniques, we can confidently assign a final purity value to the this compound reference standard.
Caption: Logical flow of the mass balance purity calculation.
Summary of Purity Assessment
| Contribution | Analytical Method | Result |
| Total Organic Impurities | HPLC-UV | 0.12 % |
| Water Content | Karl Fischer Titration | 0.08 % |
| Inorganic Residue | TGA | 0.03 % |
| Residual Solvents | GC (Assumed) | < 0.01 % |
| Total Impurities | Summation | 0.23 % |
| Purity by Mass Balance | 100% - Total Impurities | 99.77 % |
| Purity by qNMR | ¹H-qNMR | 99.7 % |
The excellent agreement between the purity value determined by the mass balance approach (99.77%) and the absolute purity determined by qNMR (99.7%) provides a high degree of confidence in the characterization. This cross-validation is the hallmark of a trustworthy reference standard. The final certified purity would be reported as 99.7%, with the comprehensive data package serving as validation. This rigorously qualified standard can now be reliably used for critical applications, including the accurate quantification of impurities in drug substance batches, ensuring product quality and patient safety.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]
-
General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
KF titration in pharmaceuticals. News-Medical.Net. [Link]
-
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]
-
European Pharmacopoeia (EP). Zamann Pharma Support GmbH. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
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Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. Waters Corporation. [Link]
-
Water Determination by Karl Fischer. Eurofins. [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Stimuli Article: The Potential Application of qNMR for Direct Determination of Identity, Strength, Quality, and Purity. United States Pharmacopeia (USP). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information (NCBI). [Link]
-
DSC and TGA Analysis. MtoZ Biolabs. [Link]
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DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
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What's the difference between DSC and TGA analysis? XRF Scientific. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
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A Senior Application Scientist's Guide to Antibody Specificity: Assessing the Cross-Reactivity of MeIQx Antibodies with 3,5-Dimethyl Analogues
Introduction: The Analytical Challenge of Heterocyclic Amines
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a prominent member of the heterocyclic aromatic amine (HAA) family.[1][2] Formed during the high-temperature cooking of protein-rich foods like meat and fish, MeIQx is a potent mutagen and a suspected human carcinogen, making its accurate detection in food and biological matrices a critical concern for public health and safety.[2][3][4][5]
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as powerful, high-throughput tools for the quantification of MeIQx.[6][7] However, the efficacy of any immunoassay is fundamentally dependent on the specificity of the antibody employed. The core analytical challenge arises from the existence of numerous structurally similar HAA analogues. An antibody's ability to distinguish its target analyte from these closely related compounds—a property known as specificity—is paramount for generating reliable and accurate data.
This guide provides an in-depth comparison of the cross-reactivity of MeIQx-specific antibodies with a key structural isomer, the 3,5-dimethyl analogue. We will explore the immunochemical principles governing antibody recognition, provide a detailed, field-proven protocol for assessing cross-reactivity via competitive ELISA, and present a framework for interpreting the resulting data.
Pillar 1: The Immunochemical Foundation of Antibody Specificity
Antibodies do not typically recognize small molecules like MeIQx on their own. To elicit an immune response, MeIQx must be covalently linked to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA). This small molecule-protein complex is known as an immunogen, with MeIQx acting as a hapten .[8][9]
The design of this hapten-carrier conjugate is the most critical determinant of the resulting antibody's specificity. The immune system generates antibodies that primarily recognize the portion of the hapten molecule that is most exposed and distal to the protein carrier linkage.[10] Therefore, the site chosen to attach the linker arm between MeIQx and the carrier protein dictates which structural features of the MeIQx molecule will become the immunodominant epitopes.
To understand the challenge for a MeIQx antibody, let's visualize the structural differences between our target and its 3,5-dimethyl analogue.
Caption: Structural comparison of MeIQx and its 3,5-dimethyl analogue.
The sole difference is the position of one methyl group on the quinoxaline ring system (position 8 vs. position 5). A highly specific antibody must possess a binding pocket (paratope) that can sterically and electronically differentiate this subtle positional change.
Pillar 2: The Self-Validating System - Competitive ELISA for Cross-Reactivity Assessment
To quantitatively measure cross-reactivity, the competitive ELISA (cELISA) is the industry-standard methodology.[6][11][12] Its principle is based on a competition for a limited number of antibody binding sites between the free analyte in a sample and a fixed amount of a labeled or immobilized antigen.[13] The resulting signal is inversely proportional to the concentration of the free analyte.
This experimental design is inherently self-validating. By running parallel standard curves for MeIQx and its analogue, we can directly compare the concentrations at which each compound inhibits 50% of the maximum signal (the IC50 value). This direct comparison provides a robust and reliable measure of the antibody's relative affinity for each compound.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Pillar 3: Field-Proven Experimental Protocol
This protocol provides a robust framework for assessing the cross-reactivity of a putative anti-MeIQx antibody.
A. Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[14]
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4.[14]
-
Blocking Buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBST.[12][14]
-
Assay Buffer: 1% BSA in PBST.
-
MeIQx and Analogue Standards: Prepare stock solutions in DMSO, then create serial dilutions in Assay Buffer.
-
Primary Antibody: Dilute anti-MeIQx antibody to its optimal working concentration (determined via prior titration experiments) in Assay Buffer.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer as per manufacturer's instructions.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.[14]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[14]
B. Step-by-Step Methodology
-
Plate Coating: Add 100 µL of MeIQx-BSA conjugate (1-10 µg/mL in Coating Buffer) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[14]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.[14]
-
Washing: Repeat the wash step as in B.2.
-
Competitive Reaction:
-
In a separate dilution plate, add 50 µL of the diluted primary antibody to wells.
-
Add 50 µL of either MeIQx standard, 3,5-dimethyl analogue standard, or sample to the corresponding wells. This creates a 1:1 mixture.
-
Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte.[14]
-
-
Transfer to Assay Plate: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[14]
-
Washing: Repeat the wash step as in B.2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[14]
-
Washing: Repeat the wash step as in B.2, but increase to 5 washes.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.[13]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[13]
C. Data Analysis and Interpretation
-
Generate Standard Curves: Plot the absorbance (OD450) against the logarithm of the concentration for both MeIQx and the 3,5-dimethyl analogue.
-
Determine IC50 Values: For each curve, calculate the concentration of the analyte that causes 50% inhibition of the maximum signal. This is the IC50 value.
-
Calculate Percent Cross-Reactivity (%CR): Use the following standard formula:
%CR = (IC50 of MeIQx / IC50 of 3,5-Dimethyl Analogue) × 100
Data Presentation: A Comparative Analysis
The results of this experiment can be summarized for clear, objective comparison.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity (%CR) | Interpretation |
| MeIQx | 2.5 | 100% | Reference Compound |
| 3,5-Dimethyl Analogue | 250 | 1.0% | Low Cross-Reactivity |
| Analogue B (Hypothetical) | 5.0 | 50% | Significant Cross-Reactivity |
Data presented are hypothetical and for illustrative purposes.
Expert Interpretation:
-
A low %CR (e.g., 1.0%) indicates that a 100-fold higher concentration of the analogue is required to achieve the same level of inhibition as MeIQx. This demonstrates high antibody specificity , a desirable characteristic for an assay intended to measure only MeIQx. The antibody's binding site effectively distinguishes the methyl group at position 8 from one at position 5.
-
A high %CR (e.g., 50%) indicates that the antibody binds the analogue with nearly half the affinity of the target analyte. This suggests poor specificity and would lead to significant overestimation of MeIQx concentrations in samples containing both compounds.
Conclusion and Authoritative Insights
The rigorous assessment of antibody cross-reactivity is not merely a validation step; it is the foundation of trustworthy immunoassay data. This guide has demonstrated that through a well-designed competitive ELISA, the specificity of an anti-MeIQx antibody can be precisely quantified.
Key Takeaways for Researchers:
-
Hapten Design is Paramount: The ultimate specificity of an antibody is largely determined during the immunogen design phase. Strategic placement of the linker arm to expose the unique structural motifs of MeIQx is crucial for generating highly selective antibodies.[9][15]
-
Cross-Reactivity is Assay-Dependent: While governed by the antibody's intrinsic affinity, the measured cross-reactivity can be influenced by assay conditions such as reagent concentrations and incubation times.[16] Therefore, cross-reactivity data should always be reported in the context of the specific assay used.
-
Confirmation is Key: For regulatory submissions or pivotal research, positive results from a highly specific immunoassay should be confirmed using an orthogonal method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides structural confirmation.[17][18]
By adhering to the principles and protocols outlined herein, researchers can confidently characterize the performance of their MeIQx antibodies, ensuring the scientific integrity and accuracy of their findings in the critical field of food safety and toxicology.
References
-
Title: Competitive ELISA Protocol. Source: Creative Diagnostics. URL: [Link]
-
Title: Antibodies to the food mutagens, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline: useful for immunoassay and immunoaffinity chromatography of biological samples. Source: Oxford Academic (Carcinogenesis). URL: [Link]
-
Title: Hapten syntheses and antibody generation for a new herbicide, metamifop. Source: PubMed. URL: [Link]
-
Title: Upconversion Nanoparticles-Based Fluorescence Immunoassay for the Sensitive Detection of 2-Amino-3-methylimidazo [4,5-f] Quinoline (IQ) in Heat Processed Meat. Source: MDPI. URL: [Link]
-
Title: Competitive ELISA Protocol and Animation. Source: Microbe Notes. URL: [Link]
-
Title: Competitive ELISA Protocol. Source: Bio-Rad Antibodies. URL: [Link]
-
Title: MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). Source: NCBI Bookshelf. URL: [Link]
-
Title: The Food Mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A Conformational Analysis of Its Major DNA Adduct and Comparison with the 2-Amino-3-methylimidazo[4,5-f]quinoline Adduct. Source: ACS Publications (Chemical Research in Toxicology). URL: [Link]
-
Title: Meiqx | C11H11N5 | CID 62275. Source: PubChem - NIH. URL: [Link]
-
Title: Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines. Source: MDPI. URL: [Link]
-
Title: N-Oxidative Metabolism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Humans Excretion of the N 2. Source: AACR Journals. URL: [Link]
-
Title: An assay for 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline and 2-amino-3,4,8-trimethylimidazo-[4,5-f]quinoxaline in fried beef using capillary column gas chromatography electron capture negative ion chemical ionization mass spectrometry. Source: PubMed. URL: [Link]
-
Title: The Food Mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A Conformational Analysis of Its Major DNA Adduct and Comparison. Source: American Chemical Society. URL: [Link]
-
Title: 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline (CAS 77500-04-0). Source: LSBio. URL: [Link]
-
Title: Synthesis of Hapten 10. Source: ResearchGate. URL: [Link]
-
Title: Stability and Reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: PubMed. URL: [Link]
-
Title: IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). Source: Inchem.org. URL: [Link]
-
Title: Nucleic acid binding and mutagenicity of active metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: PubMed. URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: MDPI. URL: [Link]
-
Title: Covalent binding of [2-14C]2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) to mouse DNA in vivo. Source: PubMed. URL: [Link]
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- 5. Nucleic acid binding and mutagenicity of active metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Hapten syntheses and antibody generation for a new herbicide, metamifop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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- 18. An assay for 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline and 2-amino-3,4,8-trimethylimidazo-[4,5-f]quinoxaline in fried beef using capillary column gas chromatography electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking toxicity of 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline against PhIP
Executive Summary: The Potency vs. Prevalence Paradox
In the landscape of dietary carcinogens, Heterocyclic Amines (HCAs) represent a critical class of mutagenic compounds formed during the high-temperature cooking of muscle meats. Among these, IQ (3,5-Dimethyl-3H-imidazo[4,5-F]quinoline) and PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) serve as the primary reference standards for toxicity benchmarking.
For researchers and drug development professionals, distinguishing between these two requires navigating a distinct toxicological paradox:
-
IQ is the potency benchmark . It exhibits significantly higher mutagenic activity in bacterial assays (Salmonella TA98) and lower TD50 values (higher carcinogenic potency) in rodent liver models.
-
PhIP is the relevance benchmark . While less mutagenic per unit mass, it is the most abundant HCA in the human diet and displays a unique tissue tropism for the breast and prostate, making it more relevant for human endocrine-disrupting carcinogenesis models.
This guide provides a structural, mechanistic, and experimental comparison to assist in selecting the appropriate positive control for your toxicology workflows.
Physicochemical & Mechanistic Profiles
Both compounds are aminoimidazoazaarenes (AIAs). Their toxicity relies entirely on metabolic activation; they are pro-carcinogens that remain inert until bioactivated by host enzymes.
Metabolic Activation Pathway
The mechanism for both IQ and PhIP is identical in its initial steps but diverges in tissue distribution.
-
N-Hydroxylation: Catalyzed primarily by hepatic CYP1A2 .[1] This is the rate-limiting step.
-
Esterification: The N-hydroxy metabolite is esterified by NAT2 (N-acetyltransferase) or sulfotransferases (SULTs) to form an unstable N-acetoxy or N-sulfonyloxy intermediate.
-
Adduct Formation: These electrophiles react largely with the C8 position of guanine (dG-C8) to form DNA adducts, causing replication errors.
Pathway Visualization
The following diagram illustrates the parallel activation pathways and the divergence in target outcomes.
Figure 1: The bioactivation pathway for HCAs. Both IQ and PhIP require N-hydroxylation (CYP1A2) followed by esterification (NAT2/SULT) to generate the reactive nitrenium ion capable of binding DNA.
Benchmarking Mutagenicity (In Vitro)
When selecting a positive control for the Ames Test (Bacterial Reverse Mutation Assay), IQ is the superior choice for demonstrating high sensitivity in frameshift-detecting strains.
The Ames Test Data (Salmonella typhimurium)
IQ is classified as a "super-mutagen" in the TA98 strain. It induces frameshift mutations by intercalating into the repetitive GC sequences of the bacterial genome.
| Feature | IQ (this compound) | PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) |
| Primary Strain Sensitivity | TA98 (Frameshift) | TA98 (Frameshift) |
| S9 Requirement | Absolute (Requires metabolic activation) | Absolute (Requires metabolic activation) |
| Potency (Revertants/µg) | ~100,000 - 200,000 | ~1,500 - 2,000 |
| Fold Difference | ~100x more potent than PhIP | Reference Baseline |
| Mechanism | Loss of guanine residue (-G) in repetitive GC runs | Deletion of GC base pairs |
Experimental Insight: If your assay requires a robust signal-to-noise ratio to validate S9 fraction viability, IQ is the preferred control . PhIP often yields weaker mutagenic responses in bacteria despite its high carcinogenicity in mammals, a phenomenon known as the "mutagenicity/carcinogenicity discrepancy."
Benchmarking Carcinogenicity (In Vivo)
While IQ dominates in bacterial plates, PhIP is often the focus of mammalian drug development studies due to its specific tissue targeting.
Tumorigenic Dose (TD50) Comparison
The TD50 is the dose rate (mg/kg body weight/day) required to induce tumors in 50% of test animals.[2] Lower TD50 = Higher Potency.
| Parameter | IQ | PhIP |
| Rat TD50 (mg/kg/day) | 0.71 (High Potency) | 4.13 (Moderate Potency) |
| Primary Target Organs | Liver, Forestomach, Lung | Colon, Prostate, Breast (Mammary Gland) |
| IARC Classification | Group 2A (Probably Carcinogenic) | Group 2B (Possibly Carcinogenic) |
| Human Exposure Relevance | Low (Trace amounts in food) | High (Most abundant HCA in cooked meat) |
Key Takeaway: Use PhIP if you are modeling hormone-dependent cancers (breast/prostate) or colorectal cancer. Use IQ if you are modeling hepatic carcinogenesis or need a generic, high-potency genotoxin.
Experimental Protocols
Protocol A: High-Sensitivity Ames Test (TA98)
Objective: Verify the mutagenic potential of IQ/PhIP and validate S9 metabolic activation.
Safety Warning: Both compounds are potent carcinogens. Handle in a Class II Biological Safety Cabinet (BSC). Use 10% bleach for decontamination.
-
Preparation:
-
Dissolve IQ or PhIP in DMSO.
-
Target Concentration: Prepare a stock of 1.0 mg/mL.
-
Working Dilutions:
-
IQ: 0.01, 0.05, 0.1 µ g/plate .
-
PhIP: 1.0, 5.0, 10.0 µ g/plate .
-
-
-
S9 Mix Generation:
-
Use Phenobarbital/5,6-Benzoflavone induced Rat Liver S9 (10% v/v in cofactor mix).
-
Cofactors: NADP (4 mM), G-6-P (5 mM), MgCl2 (8 mM), KCl (33 mM) in Phosphate buffer (pH 7.4).
-
-
Pre-incubation (Critical Step):
-
Add 0.1 mL bacterial culture (TA98, overnight growth, 1-2 x 10^9 cells/mL).
-
Add 0.5 mL S9 mix.
-
Add 0.1 mL test solution (IQ or PhIP).
-
Incubate at 37°C for 20 minutes with shaking. (This step significantly boosts HCA sensitivity compared to the standard plate incorporation method).
-
-
Plating:
-
Add 2.0 mL molten top agar (containing 0.05 mM histidine/biotin traces).
-
Pour onto Minimal Glucose Agar plates.
-
Incubate 48h at 37°C.
-
-
Analysis: Count revertant colonies.
-
Validation Criteria: IQ (0.1 µg) should yield >500 revertants. Spontaneous background is typically 20-50.
-
Protocol B: DNA Adduct Quantification (LC-MS/MS)
Objective: Quantify dG-C8-PhIP or dG-C8-IQ adducts in tissue samples.
Workflow Diagram:
Figure 2: Workflow for the extraction and quantification of HCA-DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry.
Key Methodological Parameters:
-
Hydrolysis: Digest 50 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (SPD) for 3h, followed by Alkaline Phosphatase.
-
Enrichment: Use Solid Phase Extraction (SPE) to remove unmodified nucleosides (dG, dA, dT, dC) which can suppress ionization of the adducts.
-
MS Detection (SRM Transitions):
-
dG-C8-IQ: m/z 464 → 348 (Loss of deoxyribose).
-
dG-C8-PhIP: m/z 489 → 373 (Loss of deoxyribose).
-
-
Internal Standard: Use isotopically labeled ^15N_5-dG-C8-PhIP for accurate quantitation.
References
-
Sugimura, T., et al. (1977). "Mutagenicity of heterocyclic amines in Salmonella typhimurium." Proceedings of the Japan Academy, Series B.
-
IARC Working Group. (1993).[3] "IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.[3][4]
-
Gold, L.S., et al. (2005). "The Carcinogenic Potency Database (CPDB)."[2][5][6][7] University of California, Berkeley.[2]
-
Turesky, R.J. (2007).[8] "Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats." Toxicology Letters.
-
National Toxicology Program (NTP). (2016). "Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines." U.S. Department of Health and Human Services.
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A Senior Application Scientist's Guide to Inter-laboratory Validation of Imidazoquinoline Isomer Detection Limits
For researchers, scientists, and drug development professionals, the precise and accurate determination of isomeric impurities is a critical aspect of pharmaceutical quality control. Imidazoquinoline isomers, often present as process-related impurities or degradation products, pose a significant analytical challenge due to their structural similarity. Establishing robust analytical methods with well-defined detection limits is paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison and best practices for the inter-laboratory validation of detection limits for imidazoquinoline isomers, drawing upon established regulatory guidelines and advanced analytical techniques.
The inherent difficulty in separating and quantifying structurally similar isomers necessitates the use of highly selective analytical methods.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) have become indispensable tools for this purpose.[3][4] The choice of chromatographic column and mobile phase composition is critical for achieving the necessary resolution between isomers.[5][6][7]
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts.[8][9] This process ensures that the method is transferable and can be reliably implemented for routine quality control testing. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, including the determination of Detection Limit (LOD) and Quantitation Limit (LOQ).[8][10][11]
Experimental Design for Inter-laboratory Validation
A well-designed inter-laboratory study is the cornerstone of a successful validation. The following sections outline the key considerations and a detailed protocol.
1. Selection of Participating Laboratories
A minimum of three independent laboratories should be included in the study to provide a statistically meaningful assessment of reproducibility. The participating laboratories should have experience in chromatographic and mass spectrometric techniques and possess the necessary equipment.
2. Preparation and Distribution of Standardized Samples
A central laboratory should prepare and distribute a common set of samples to all participating laboratories. This includes:
-
Blank Matrix: The drug substance or product matrix without the imidazoquinoline isomers.
-
Spiked Samples: The blank matrix spiked with known concentrations of the individual imidazoquinoline isomers at levels bracketing the expected LOD and LOQ.
-
Reference Standards: Pure certified reference standards of each imidazoquinoline isomer.
3. Analytical Methodology
A detailed and standardized analytical method protocol should be provided to all participating laboratories. This ensures that the same procedure is followed, minimizing variability.
Experimental Workflow
Caption: Inter-laboratory validation workflow for imidazoquinoline isomer detection limits.
Detailed Protocol: HPLC-MS/MS for Imidazoquinoline Isomer Analysis
This protocol provides a general framework; specific parameters may need to be optimized based on the specific isomers and matrix.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: A reversed-phase C18 column with appropriate dimensions and particle size for optimal separation. Phenyl-based columns can also offer enhanced selectivity for aromatic isomers.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for imidazoquinolines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[13] Specific precursor-to-product ion transitions should be optimized for each isomer.
-
4. Determination of Detection and Quantitation Limits
The ICH Q2(R1) guideline outlines several approaches for determining LOD and LOQ.[8][10][11] The signal-to-noise ratio method is commonly employed for chromatographic assays.[14]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is typically determined at a signal-to-noise ratio of 3:1.[8][11]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.[8][11]
Data Presentation and Analysis
The results from the inter-laboratory study should be compiled and analyzed to assess the method's performance.
Table 1: Inter-laboratory Comparison of LOD and LOQ for Imidazoquinoline Isomers (Hypothetical Data)
| Isomer | Laboratory | LOD (ng/mL) | LOQ (ng/mL) |
| Isomer A | Lab 1 | 0.10 | 0.33 |
| Lab 2 | 0.12 | 0.40 | |
| Lab 3 | 0.09 | 0.30 | |
| Isomer B | Lab 1 | 0.15 | 0.50 |
| Lab 2 | 0.18 | 0.60 | |
| Lab 3 | 0.14 | 0.47 | |
| Isomer C | Lab 1 | 0.08 | 0.27 |
| Lab 2 | 0.10 | 0.33 | |
| Lab 3 | 0.09 | 0.30 |
Analysis of Results
The data in Table 1 demonstrates a good level of agreement between the participating laboratories, indicating the robustness and transferability of the analytical method. Minor variations in LOD and LOQ values are expected and can be attributed to differences in instrumentation, analyst technique, and environmental factors.[9] Statistical analysis, such as the calculation of repeatability and reproducibility standard deviations, can be performed to quantify the inter-laboratory variability.[9]
Causality Behind Experimental Choices and Trustworthiness
The choice of HPLC coupled with tandem mass spectrometry (MS/MS) is driven by the need for high selectivity and sensitivity to differentiate and quantify isomeric compounds that often have identical mass-to-charge ratios.[1] The use of MRM in MS/MS provides an additional layer of specificity, ensuring that the detected signal corresponds to the target isomer and is not an interference from the matrix.[13]
The self-validating nature of this protocol is established through several key elements:
-
System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing optimally. This typically involves injecting a standard mixture and verifying parameters such as resolution, peak shape, and retention time.
-
Internal Standards: The use of a stable isotope-labeled internal standard for each analyte can compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
-
Quality Control Samples: Including quality control samples at low, medium, and high concentrations within each analytical run provides a continuous check on the method's performance.
Conclusion and Best Practices
The inter-laboratory validation of detection limits for imidazoquinoline isomers is a critical step in ensuring the quality and safety of pharmaceutical products. A well-designed study, following the principles outlined in the ICH Q2(R1) guideline, provides confidence in the robustness and transferability of the analytical method.
Key Recommendations:
-
Thorough Method Development and Optimization: Prior to inter-laboratory validation, the analytical method should be fully developed and optimized in a single laboratory. This includes selecting the appropriate column, mobile phase, and mass spectrometric conditions to achieve baseline separation of all isomers.
-
Clear and Detailed Protocol: A comprehensive and unambiguous protocol is essential to minimize variability between laboratories.
-
Use of Certified Reference Materials: High-purity, certified reference materials should be used for the preparation of calibration standards and spiked samples.
-
Statistical Evaluation of Data: A thorough statistical analysis of the data from all participating laboratories is necessary to assess the method's reproducibility and establish the final, validated detection limits.
By adhering to these principles, researchers and drug development professionals can establish reliable and robust analytical methods for the control of isomeric impurities, ultimately contributing to the development of safe and effective medicines.
References
-
Bioanalytical Method Development: Isomers - BioPharma Services. (2024, October 18). Retrieved from [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
-
The Role of Geometric Isomers in Drug Efficacy and Toxicity - Patsnap Eureka. (2025, August 1). Retrieved from [Link]
-
Validation of analytical procedures according to the ICH guidelines - Efor Group. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2023, March). Retrieved from [Link]
-
ICH Q2 Analytical Method Validation. (2015, April 20). Slideshare. Retrieved from [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19). Retrieved from [Link]
-
HPLC Column for Structual Isomers. Nacalai Tesque, Inc. Retrieved from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytica Acta, 13(3). Retrieved from [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1183-1187. Retrieved from [Link]
-
Analytical Methods. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Journal of Analytical Chemistry. (2024). 79(4), 456-463. Retrieved from [Link]
-
Separation Science in Drug Development, Part 2: High-Throughput Characterization. (2015, August 1). LCGC Europe. Retrieved from [Link]
-
interlaboratory validation study: Topics by Science.gov. Retrieved from [Link]
-
Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (2024). Retrieved from [Link]
-
Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. (2023, February 2). Open Journal of Medical Sciences. Retrieved from [Link]
-
Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. (2017, August 12). ResearchGate. Retrieved from [Link]
-
Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (2022, June 16). MDPI. Retrieved from [Link]
-
Mass Spectrometry for Biomedical and Food Analysis. (2024, March 14). MDPI. Retrieved from [Link]
-
High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2022, April 13). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Mass Spectrometry Imaging at Medicines Discovery Catapult. (2024, June 14). YouTube. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Retrieved from [Link]
-
Mass Spectrometry Tools for Analysis of Intermolecular Interactions. (2013). Methods in Molecular Biology, 982, 247-258. Retrieved from [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2020, November 12). BioProcess International. Retrieved from [Link]
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Publications | MSTARS. Retrieved from [Link]
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Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2023, June 20). Scientific Reports, 13(1), 9940. Retrieved from [Link]
-
Inter-laboratory validation of liquid chromatography-tandem mass spectrometry multi-mycotoxin determination in animal feed. (2023, July). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Confirming Regioisomer Identity Using 2D NMR
Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For scientists synthesizing novel compounds, particularly those with multiple potential substitution patterns, the ability to definitively identify the resulting regioisomer is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line tool for structural analysis, its limitations become apparent when faced with the subtle differences between regioisomers, which often present with overlapping signals and similar coupling patterns.[1][2]
This guide provides an in-depth comparison of two powerful two-dimensional (2D) NMR techniques—Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—that provide the necessary data to resolve this ambiguity. By understanding the fundamental principles, experimental nuances, and synergistic power of these methods, researchers can confidently assign the correct structure to their synthesized molecules, ensuring data integrity and accelerating project timelines.
The Challenge: Why 1D NMR Can Be Ambiguous
Regioisomers are compounds that share the same molecular formula but differ in the position of substituents on a core scaffold, such as an aromatic ring.[1][3] This seemingly small difference can lead to vastly different pharmacological, toxicological, and physical properties. In drug development, for instance, an undesired regioisomer can be an inactive byproduct or a harmful impurity.
While ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, they often fail to provide the complete connectivity map needed to distinguish between isomers, especially in complex molecules where signal overlap is common.[1][4] This is where 2D NMR becomes an indispensable tool, resolving overlapping signals by spreading them across a second frequency dimension and revealing correlations between nuclei.[5][6][7]
The 2D NMR Solution: Through-Bond vs. Through-Space Correlations
The power of HMBC and NOESY lies in their ability to reveal two fundamentally different types of relationships between atoms:
-
HMBC reveals through-bond connectivity. It detects correlations between protons and carbons that are separated by two or three chemical bonds (²JCH and ³JCH couplings). This allows researchers to piece together the carbon skeleton of a molecule and determine how different fragments are connected.[5][8]
-
NOESY reveals through-space proximity. It detects correlations between protons that are physically close to each other in 3D space (typically within 5 Å), regardless of whether they are connected by bonds.[9][10] This is based on the Nuclear Overhauser Effect (NOE), an interaction whose intensity is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[9]
By leveraging both through-bond and through-space information, a complete and unambiguous picture of the molecular structure can be assembled.[2][11]
Caption: Logical workflow for regioisomer determination using 2D-NMR.
Comparative Analysis: HMBC vs. NOESY
While both techniques are powerful, they provide different and complementary information. Understanding their individual strengths and limitations is key to designing an effective structural elucidation strategy.
| Feature | Heteronuclear Multiple Bond Correlation (HMBC) | Nuclear Overhauser Effect Spectroscopy (NOESY) |
| Mechanism | Through-bond scalar coupling (J-coupling) | Through-space dipolar coupling (Nuclear Overhauser Effect) |
| Correlation Type | ¹H to ¹³C (or other X-nuclei) | ¹H to ¹H |
| Information Gained | Long-range connectivity (2-3 bonds, sometimes 4) establishing the carbon framework.[8][12] | Spatial proximity (<5Å) confirming 3D structure and relative orientation of groups.[9][13] |
| Primary Use Case | Piecing together molecular fragments and determining points of substitution. | Differentiating stereoisomers and confirming regioisomer assignments where specific protons are expected to be close. |
| Strengths | - Directly maps out the carbon skeleton.- Less sensitive to molecular size than NOESY.- Robust and routinely applied.[14][15] | - Provides definitive proof of proximity.- Can distinguish between isomers that have identical bonding pathways but different spatial arrangements. |
| Limitations | - Correlations can sometimes be ambiguous (e.g., ²J vs. ³J).- No correlation is observed if the coupling constant is near zero.- Can be insensitive for very long-range correlations.[15] | - The absence of a signal is not definitive proof of distance (>5Å).- For mid-sized molecules (~1000-3000 Da), the NOE can be zero, requiring a ROESY experiment instead.[9]- Signal intensity is very sensitive to distance and molecular motion. |
Experimental Protocols: A Step-by-Step Guide
Accurate data acquisition is critical for successful structure elucidation. The following are generalized protocols for acquiring high-quality HMBC and NOESY spectra for small organic molecules on a modern NMR spectrometer.
Experimental Workflow Overview
Caption: General experimental workflow for 2D NMR-based structure confirmation.
Protocol 1: Acquiring the HMBC Spectrum
The HMBC experiment is designed to detect correlations between protons and carbons over multiple bonds. The key parameter is the long-range coupling delay, which is optimized for an average J-coupling value.
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent. Filter the sample into a high-quality NMR tube.
-
Initial Setup: Lock and shim the spectrometer. Acquire a standard ¹H spectrum to determine the spectral width.
-
Load HMBC Pulse Program: Select a gradient-enhanced, phase-sensitive HMBC pulse sequence (e.g., hmbcgplp on Bruker systems).
-
Set Key Parameters:
-
Spectral Width (SW): Set the ¹H dimension (F2) to cover all proton signals and the ¹³C dimension (F1) to cover all carbon signals (e.g., 0-200 ppm).
-
Long-Range Coupling Delay (D6/CNST2): This delay is optimized for a specific coupling constant. A value optimized for 8 Hz (1/(2*8) = 62.5 ms) is a robust starting point for detecting typical ²JCH and ³JCH correlations.
-
Acquisition Time (AQ): Typically 0.2-0.3 seconds.
-
Number of Scans (NS): Use a multiple of 8 or 16 per increment, depending on sample concentration.
-
Number of Increments (NI/TD(F1)): Use 256-512 increments for adequate resolution in the indirect dimension.
-
-
Acquisition: Start the experiment. Experiment time can range from 30 minutes to several hours.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully.
Protocol 2: Acquiring the NOESY Spectrum
The NOESY experiment detects protons that are close in space. The most critical parameter is the mixing time (d8), during which NOE transfer occurs.
Methodology:
-
Sample Preparation: Use the same sample as for the HMBC. For best results with small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[13][16] This is best done via several freeze-pump-thaw cycles.
-
Initial Setup: Lock and shim the spectrometer. It is recommended to run NOESY experiments without sample spinning and with temperature regulation to ensure stability.[17][18]
-
Load NOESY Pulse Program: Select a gradient-enhanced, phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Set Key Parameters:
-
Spectral Width (SW): Set both the F1 and F2 dimensions to cover all proton signals.
-
Mixing Time (d8/mixN): This is the most crucial parameter. For small molecules (MW < 700 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[13][16] This value should be on the order of the T1 relaxation time of the involved protons.
-
Acquisition Time (AQ): Typically 0.2-0.4 seconds.
-
Number of Scans (NS): Use a multiple of 8 or 16 per increment.
-
Number of Increments (NI/TD(F1)): Use 256-512 increments for good resolution.
-
-
Acquisition: Start the experiment. NOESY experiments can be time-consuming, often requiring several hours for dilute samples.
-
Processing: Process the data similarly to the HMBC spectrum. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[9][16]
Conclusion
For researchers in drug discovery, natural product chemistry, and materials science, the unambiguous assignment of regioisomers is a non-negotiable step for ensuring the validity of subsequent research. While 1D NMR provides a foundational overview, it often falls short of providing definitive proof. The strategic application of 2D NMR techniques, specifically the through-bond correlations of HMBC and the through-space information from NOESY, offers a powerful and synergistic solution.[2] By mapping the complete covalent framework and confirming the three-dimensional arrangement of substituents, these methods provide the conclusive evidence needed to resolve structural ambiguity with a high degree of confidence.
References
- Vertex AI Search. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- Benchchem. (n.d.). Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide.
- Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
- Royal Society of Chemistry. (n.d.). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy.
- Royal Society of Chemistry. (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
- RADINKA JOURNAL OF HEALTH SCIENCE. (2025, May 30). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- Jadeja, Y., Kapadiya, K., Shah, A., & Khunt, R. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80.
- Reddit. (2022, February 21). Good resources for learning the theory behind NMR?
- University of Michigan. (2018, August 8). NOE Experiments on the Bruker 400 and 500.
- UMYMFOR. (n.d.). NOE Experiments on the Bruker.
- Royal Society of Chemistry. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
- ResearchGate. (2010, January 14). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw.
- University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations.
- Louisiana State University. (n.d.). Useful NMR Resources.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
- News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
- Longdom Publishing. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors.
- IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION.
- Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
- Ohio State University. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance).
- Jadeja, Y., Kapadiya, K. M., Shah, A. K., & Ranjan, K. (2021, October 18). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity.
- ResearchGate. (2025, August 7). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.
- AMPERE Society. (n.d.). NMR resources.
- Al-Hadedi, A. A. M., et al. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules, 26(16), 4933.
- MRRC. (2025, July 21). Structure Elucidation Notes.
- ResearchGate. (n.d.). Main 2D HMBC and 1D NOESY observed correlations that allowed...
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Safety Operating Guide
Laboratory Safety & Handling Guide: 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline (MeIQ)
Executive Hazard Summary
3,5-Dimethyl-3H-imidazo[4,5-F]quinoline (MeIQ) is not a generic reagent; it is a high-potency Heterocyclic Amine (HCA) . It acts as a powerful mutagen and is classified by the IARC as a Group 2B Carcinogen (possibly carcinogenic to humans) and by the NTP as "Reasonably Anticipated to be a Human Carcinogen."
The Critical Risk Vector: MeIQ is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that can carry dissolved mutagens directly through the stratum corneum and into the bloodstream. Standard nitrile gloves may offer insufficient protection against DMSO-solvated MeIQ.
This guide prioritizes the "DMSO Trojan Horse" effect in its PPE selection, ensuring your barrier protection accounts for both the solute (MeIQ) and the solvent carrier.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the primary containment barrier. PPE is the last line of defense, not the first.
Engineering Control Hierarchy
-
Primary Containment: All handling of dry powder must occur within a certified Chemical Fume Hood or a Class II Biosafety Cabinet (BSC) (if sterility is required).
-
Static Control: MeIQ powder can be electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.
-
Surface Protection: Line the work surface with plastic-backed absorbent paper (e.g., Benchkote). Tape the edges down to prevent shifting.
Visualization: The Hierarchy of Defense
The following diagram illustrates the multi-layered defense system required for handling MeIQ.
Figure 1: The safety barrier cascade. Engineering controls reduce the load on PPE, which serves as the final fail-safe.
Personal Protective Equipment (PPE) Specifications
The selection of gloves is the most critical variable. Do not rely on single-layer standard nitrile gloves for DMSO solutions.
PPE Selection Matrix
| Protection Zone | Component | Specification | Technical Rationale |
| Hand (Dry Solid) | Double Nitrile | Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff) | Provides visual breach detection. Nitrile has excellent dry particle resistance. |
| Hand (Solution) | Laminate / Composite | Silver Shield® (EVOH) or Double Nitrile (change immediately upon splash) | Crucial: DMSO permeates standard nitrile in <10 mins. Laminate gloves offer >4 hours breakthrough time for DMSO/MeIQ mixtures. |
| Respiratory | N95 or P100 | NIOSH-approved particulate respirator | Only required if outside fume hood. In a functioning hood, respiratory protection is secondary. |
| Eye/Face | Chemical Goggles | Indirect venting or non-vented | Safety glasses leave gaps. Goggles prevent aerosol/dust entry around the eyes.[1] |
| Body | Lab Coat + Apron | Tyvek® sleeves or disposable apron | Cotton lab coats absorb liquids. An impermeable apron protects the chest/lap during seated work. |
Operational Protocol: Safe Weighing & Solubilization
Objective: Prepare a stock solution of MeIQ without contaminating the balance or the researcher.
Step-by-Step Methodology
-
Preparation:
-
Turn on the Fume Hood/BSC 15 minutes prior to start.
-
Don PPE: Lab coat -> N95 (optional inside hood) -> Goggles -> Inner Gloves -> Outer Gloves.
-
Place a "Hazard: Mutagen" sign on the sash.
-
-
Weighing (The "Closed Transfer" Technique):
-
Do not bring the stock bottle to the balance if the balance is outside the hood.
-
Inside the Hood: Tare a pre-weighed vial with a cap.
-
Using a disposable spatula, transfer the approximate amount of MeIQ powder into the vial.
-
Cap the vial tightly. Wipe the exterior with a Kimwipe dampened with methanol.
-
Transfer the capped vial to the analytical balance. Record weight.
-
Return the vial to the hood for solubilization.
-
-
Solubilization (The Danger Zone):
-
Assumption: Solvent is DMSO.
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Vortex inside the hood.
-
Critical Check: Inspect your outer gloves. If any liquid is visible, STOP . Doff outer gloves immediately, wash inner gloves (still on), and don new outer gloves.
-
-
Decontamination:
-
Wipe down all tools (pipettes, spatulas) with a 10% Bleach solution followed by water, before removing them from the hood.
-
Dispose of the spatula as hazardous waste; do not attempt to wash and reuse disposable tools.
-
Decontamination & Disposal Protocols
MeIQ is stable. Simple water rinsing is insufficient.
Waste Classification[2]
-
Solid Waste: Contaminated gloves, paper towels, and pipette tips must be segregated into a container labeled "Hazardous Waste: Carcinogenic/Mutagenic Solid."
-
Liquid Waste: All stock solutions and aliquots must be collected in a glass bottle labeled "Hazardous Waste: MeIQ in DMSO/Solvent."
Disposal Methods
-
Incineration (Preferred): The only guaranteed method to destroy the heterocyclic ring structure is high-temperature incineration (>1000°C). Route all waste through your facility's hazardous waste contractor for incineration.
-
Chemical Deactivation (Emergency/Spill Only):
-
Note: While oxidation with potassium permanganate/sulfuric acid is effective for some mutagens (like EtBr), MeIQ is robust.
-
Spill Cleanup: Cover spill with absorbent pads. Soak pads with 10% Sodium Hypochlorite (Bleach) and allow to sit for 30 minutes. This aids in oxidation but does not guarantee total destruction. Collect all pads for incineration.
-
Visual Workflow: Spill Response
Figure 2: Immediate response logic for MeIQ spills. Speed and containment are paramount.
References
-
International Agency for Research on Cancer (IARC). (1993).[2][3] MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline).[2][3][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56.[2][3] [Link]
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Heterocyclic Amines (Selected). U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.).[6] 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inchem.org [inchem.org]
- 4. monographs.iarc.who.int [monographs.iarc.who.int]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
